1-(3-Chlorophenyl)cyclopropanamine
Descripción
The exact mass of the compound 1-(3-Chlorophenyl)cyclopropanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Chlorophenyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(3-chlorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLWZKZPAZLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-84-7 | |
| Record name | 1-(3-Chlorophenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 474709-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Monograph: 1-(3-Chlorophenyl)cyclopropan-1-amine
Scaffold Analysis, Synthetic Methodologies, and Pharmacological Dynamics
Executive Summary
This technical guide provides a comprehensive analysis of 1-(3-chlorophenyl)cyclopropan-1-amine , a conformationally restricted primary amine distinct from its vicinal isomer, tranylcypromine. Unlike the 2-substituted analogs, this molecule features a quaternary carbon at the 1-position, locking the amine and the aryl group in a geminal orientation. This structural rigidity imparts unique physicochemical properties, specifically altering the pKa of the amine and blocking metabolic deamination pathways common to phenethylamines.
This guide details the Kulinkovich-Szymoniak synthesis as the primary route for laboratory-scale production, contrasting it with the classical Curtius rearrangement for scalability. It also elucidates the mechanism of Monoamine Oxidase (MAO) inactivation, driven by the cyclopropyl ring opening via a Single Electron Transfer (SET) mechanism.
Structural Dynamics & Physicochemical Properties[1]
The defining feature of 1-(3-chlorophenyl)cyclopropan-1-amine is the high
Conformational Restriction
In flexible phenethylamines, the ethyl chain allows free rotation, enabling the molecule to adopt multiple conformers (gauche/anti) to bind various receptors (dopamine, norepinephrine, serotonin). In this scaffold, the ethyl chain is "tied back" into a cyclopropane ring.
-
Geminal Locking: The amine and the phenyl ring are attached to the same carbon (
). This prevents the "folded" conformation often required for reuptake transporter inhibition, shifting the profile towards enzyme inhibition (MAO). -
3-Chloro Substituent: The chlorine atom at the meta position increases lipophilicity (LogP) and prevents metabolic hydroxylation at the typically reactive para position. It also exerts an electron-withdrawing inductive effect (-I), slightly reducing the electron density of the aromatic ring.
Physicochemical Data Table
| Property | Value / Description | Impact on Druggability |
| Molecular Formula | C₉H₁₀ClN | Core scaffold |
| Hybridization ( | High | Increased acidity of C-H bonds (if present); lower amine pKa. |
| Amine pKa | ~8.0 - 8.5 (Est.) | Lower than typical alkylamines (~10.5) due to cyclopropyl electron-withdrawing nature. |
| LogP | ~2.3 - 2.6 | Moderate lipophilicity ensures Blood-Brain Barrier (BBB) penetration. |
| Metabolic Stability | High |
Synthetic Methodologies
Two primary routes are established for the synthesis of 1-arylcyclopropanamines. For research applications requiring high purity and direct conversion from nitriles, the Titanium-Mediated Kulinkovich-Szymoniak Reaction is the superior protocol.
Protocol A: Kulinkovich-Szymoniak Reaction (Titanium-Mediated)
This method allows the one-step conversion of 3-chlorobenzonitrile to the target cyclopropylamine using a Grignard reagent as the source of the ethylene bridge.
Reagents:
-
Substrate: 3-Chlorobenzonitrile
-
Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄][1]
-
Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 equiv)
-
Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂)
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Titanium Complex Formation: Charge the flask with 3-chlorobenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in anhydrous Et₂O (50 mL). Cool the solution to -78°C.
-
Grignard Addition: Add EtMgBr (30 mmol, 3.0 M in ether) dropwise over 30 minutes. The solution will turn dark (brown/black), indicating the formation of the titanacyclopropane intermediate.
-
Warming: Allow the reaction to warm naturally to room temperature and stir for 1 hour. Mechanism Note: The titanacyclopropane inserts into the nitrile to form an azatitanacyclopentene.
-
Lewis Acid Activation: Cool the mixture back to 0°C. Add BF₃·OEt₂ (20 mmol) dropwise. This step is critical to facilitate the ring contraction/demetallation. Stir for 1 hour.
-
Quenching: Carefully quench with 10% aqueous NaOH (20 mL) at 0°C. A white precipitate (titanium salts) will form.
-
Extraction: Filter the mixture through a Celite pad. Extract the filtrate with Et₂O (3 x 50 mL).
-
Purification: Dry the organic phase over Na₂SO₄ and concentrate. Purify the free base via flash column chromatography (DCM/MeOH/NH₃) or convert to the HCl salt for crystallization.
Protocol B: Classical Dialkylation & Curtius Rearrangement
Used for larger-scale batches where titanium waste is undesirable.
-
Alkylation: 3-Chlorophenylacetonitrile + 1,2-dibromoethane + NaH (2.2 equiv)
1-(3-chlorophenyl)cyclopropanecarbonitrile. -
Hydrolysis: Nitrile
Carboxylic Acid (using KOH/Ethylene glycol, reflux). -
Rearrangement: Acid + Diphenylphosphoryl azide (DPPA) + t-BuOH
Boc-protected amine Deprotection (TFA) Product .
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle of the Kulinkovich-Szymoniak reaction, highlighting the critical titanacyclopropane intermediate.
Figure 1: The Kulinkovich-Szymoniak pathway transforms nitriles to cyclopropylamines via a titanacyclopropane "staple" reagent.
Pharmacological Implications: MAO Inactivation[1][3]
1-(3-Chlorophenyl)cyclopropanamine acts as a mechanism-based inactivator (suicide substrate) for Monoamine Oxidase (MAO), particularly MAO-A.
Mechanism of Action (Single Electron Transfer)
Unlike reversible inhibitors, this molecule covalently modifies the enzyme.
-
Binding: The amine binds to the active site of MAO.
-
Oxidation: The FAD cofactor initiates oxidation, abstracting an electron from the nitrogen lone pair.
-
Ring Opening: The resulting radical cation is unstable. The cyclopropane ring, under strain, fragments (homolytic fission).
-
Covalent Adduct: The opened radical species forms a covalent bond with the flavin cofactor or a proximal cysteine residue, permanently disabling the enzyme.
Pharmacophore Map
Figure 2: Mechanism-based inactivation of MAO. The cyclopropane ring acts as a "trap," opening upon oxidation to alkylate the enzyme.
Analytical Characterization Standards
To validate the synthesis of 1-(3-chlorophenyl)cyclopropanamine, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Interpretation |
| ¹H NMR | Cyclopropane methylene protons (AA'BB' system). | |
| ¹H NMR | Aromatic protons (3-chloro substitution pattern). | |
| ¹³C NMR | The | |
| IR | ~3300-3400 cm⁻¹ | N-H stretching (primary amine). |
| IR | Absence of ~2230 cm⁻¹ | Disappearance of the nitrile starting material peak. |
| HRMS | [M+H]⁺ | Exact mass confirmation. |
References
-
Silverman, R. B., & Zieske, P. A. (1986). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry.
-
Bertus, P., & Szymoniak, J. (2001).[2] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.
-
Silverman, R. B., & Yamasaki, R. B. (1984). Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine. Biochemistry.
-
Burger, A. (1991). Isosterism and bioisosterism in drug design. Progress in Drug Research.
-
Vazquez, E., et al. (2021).[3] Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential. Frontiers in Pharmacology.
Sources
An In-Depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanamine (CAS Number: 474709-84-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chlorophenyl)cyclopropanamine is a substituted cyclopropylamine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The unique conformational constraints and electronic properties of the cyclopropylamine scaffold make it a desirable moiety in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropanamine, including its physicochemical properties, proposed synthetic routes, and analytical methodologies for its characterization. In the absence of extensive published data on this specific molecule, this guide leverages established chemical principles and data from analogous structures to provide a robust scientific resource.
Introduction
The cyclopropylamine moiety is a key pharmacophore in a variety of biologically active compounds, including enzyme inhibitors and central nervous system agents.[1] Its rigid structure allows for precise positioning of substituents to optimize interactions with biological targets. The incorporation of a 3-chlorophenyl group introduces specific steric and electronic features that can influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational document for researchers interested in the synthesis, characterization, and potential applications of 1-(3-Chlorophenyl)cyclopropanamine.
Physicochemical Properties
The fundamental physicochemical properties of 1-(3-Chlorophenyl)cyclopropanamine are summarized in the table below. These values are critical for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| CAS Number | 474709-84-7 | ChemBlink |
| Molecular Formula | C₉H₁₀ClN | ChemBlink |
| Molecular Weight | 167.64 g/mol | ChemBlink |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | 255.3 °C at 760 mmHg (Predicted) | ChemBlink |
| Density | 1.238 g/cm³ (Predicted) | ChemBlink |
| Flash Point | 108.2 °C (Predicted) | ChemBlink |
| Refractive Index | 1.605 (Predicted) | ChemBlink |
Chemical Structure:
Figure 1: Chemical structure of 1-(3-Chlorophenyl)cyclopropanamine.
Synthesis Methodologies
Proposed Synthesis Route 1: Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a powerful method for the preparation of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[2]
Reaction Scheme:
Figure 2: Proposed synthesis via the Kulinkovich-Szymoniak reaction.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-chlorobenzonitrile (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (argon or nitrogen), add titanium(IV) isopropoxide (1.2 eq).
-
Grignard Addition: Cool the mixture to 0 °C and add ethylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of water at 0 °C. Filter the resulting mixture through a pad of celite, washing with ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(3-chlorophenyl)cyclopropanamine.
Causality of Experimental Choices:
-
Inert Atmosphere: Grignard reagents and titanium alkoxides are highly reactive towards moisture and oxygen.
-
Anhydrous Solvent: The presence of water would quench the Grignard reagent and hydrolyze the titanium catalyst.
-
Slow Addition at Low Temperature: The reaction is exothermic, and slow addition helps to control the reaction rate and prevent side reactions.
-
Aqueous Workup: The workup hydrolyzes the intermediate titanium and magnesium complexes to liberate the free amine.
Proposed Synthesis Route 2: Hofmann Rearrangement
The Hofmann rearrangement provides a classic route to primary amines from primary amides with the loss of one carbon atom.[3][4] This would involve the synthesis of the precursor, 1-(3-chlorophenyl)cyclopropanecarboxamide.
Reaction Scheme:
Figure 3: Proposed synthesis via the Hofmann rearrangement.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-(3-chlorophenyl)cyclopropanecarboxamide
This intermediate can be prepared from the corresponding carboxylic acid.
-
Acid Chloride Formation: To a solution of 1-(3-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
Amidation: Carefully add the crude acid chloride solution to a cooled (0 °C) concentrated aqueous solution of ammonia. Stir vigorously for 1-2 hours.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-(3-chlorophenyl)cyclopropanecarboxamide.
Step 2: Hofmann Rearrangement
-
Reaction Setup: Prepare a solution of sodium hydroxide (4.0 eq) in water and cool to 0 °C. Add bromine (1.1 eq) dropwise to form a sodium hypobromite solution.
-
Amide Addition: Add a solution of 1-(3-chlorophenyl)cyclopropanecarboxamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane) to the cold hypobromite solution.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitor by TLC).
-
Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Self-Validating System:
The progress of each synthetic step should be monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure the complete conversion of starting materials and to identify any potential side products. The structure of the final product and key intermediates must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).
Pharmacological Profile and Mechanism of Action
There is no publicly available information on the pharmacological properties or mechanism of action of 1-(3-Chlorophenyl)cyclopropanamine. However, the cyclopropylamine scaffold is a known component of various pharmacologically active molecules. For instance, it is a key structural feature in certain monoamine oxidase (MAO) inhibitors, which are used as antidepressants.[1] The rigid nature of the cyclopropyl ring can orient substituents in a well-defined manner, which can lead to high-affinity interactions with biological targets.
In Silico ADMET Prediction:
In the absence of experimental data, computational methods can provide an initial assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[5][6]
| ADMET Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Likely to be CNS active |
| CYP450 2D6 Inhibition | Potential inhibitor |
| Ames Mutagenicity | Non-mutagen |
| Oral Rat Acute Toxicity (LD₅₀) | Category III (500-5000 mg/kg) |
Disclaimer: These are in silico predictions and require experimental validation.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of 1-(3-Chlorophenyl)cyclopropanamine.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic C-H | 7.2 - 7.4 | m | - |
| NH₂ | 1.5 - 2.5 | br s | - |
| Cyclopropyl C-H | 0.8 - 1.2 | m | - |
¹³C NMR Spectroscopy:
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-Cl | 134 |
| Aromatic C-H | 125 - 130 |
| Quaternary Aromatic C | 145 - 150 |
| Quaternary Cyclopropyl C | 30 - 35 |
| Cyclopropyl CH₂ | 10 - 15 |
Mass Spectrometry (Electron Impact):
-
Molecular Ion (M⁺): m/z = 167/169 (due to ³⁵Cl and ³⁷Cl isotopes)
-
Major Fragments: Loss of NH₂ (m/z = 151/153), fragmentation of the cyclopropyl ring, and cleavage of the chlorophenyl group.
Infrared (IR) Spectroscopy:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 (two bands) | Primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring |
| C-H Stretch (Cyclopropyl) | ~3000 | Strained ring C-H |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |
| C-N Stretch | 1020 - 1250 | Amine |
| C-Cl Stretch | 600 - 800 | Chloroaromatic |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be suitable for the analysis of 1-(3-Chlorophenyl)cyclopropanamine.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the basic amine.
-
Detection: UV at a wavelength corresponding to the absorbance of the chlorophenyl group (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium
-
Detector: Mass spectrometer operating in electron impact (EI) mode.
Quality Control and Impurity Profiling
For use in a research or development setting, it is crucial to establish the purity of 1-(3-Chlorophenyl)cyclopropanamine and to identify and quantify any impurities.[7] Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. A combination of HPLC and GC-MS can be used for impurity profiling.
Conclusion
1-(3-Chlorophenyl)cyclopropanamine represents a promising, yet underexplored, chemical entity for applications in drug discovery and development. This technical guide has provided a detailed overview of its properties, plausible synthetic routes, and analytical methodologies based on established chemical principles and data from analogous compounds. The proposed synthetic protocols for the Kulinkovich-Szymoniak reaction and the Hofmann rearrangement offer viable pathways for its preparation. The predicted spectroscopic and chromatographic data provide a solid foundation for its characterization and quality control. Further experimental investigation into the synthesis, pharmacology, and toxicology of this compound is warranted to fully elucidate its potential.
References
- Kulinkovich, O. G. The Kulinkovich Reaction. Comprehensive Organic Name Reactions and Reagents, 2010.
- Szymoniak, J.; Bertus, P. Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, 2007, 2007(9), 1346-1358.
- Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles.
- de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. The Kulinkovich Reaction and its Modifications. In Handbook of Cyclopropanation; Wiley-VCH Verlag GmbH & Co. KGaA, 2017; pp 1-130.
-
Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Available from: [Link]
- Process for the manufacture of cyclopropylamine. EP 0205403 B1, 1986.
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 2024, 8(230).
- Shustov, G. V.; Rauk, A. Hofmann Rearrangement. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 535-548.
-
Doc Brown's Chemistry. Mass spectrum of cyclopropane C3H6 fragmentation pattern. Available from: [Link]
- Agilent Technologies.
- Process for the preparation of cyclopropanecarboxamide. US 5068428 A, 1991.
- Bari, S. B.; et al. Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 2011, 3(4), 499-509.
-
Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]
- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. European Journal of Medicinal Chemistry, 2024, 270, 116345.
- Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017, 7, 42717.
- Pires, D. E. V.; Blundell, T. L.; Ascher, D. B. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 2015, 58(9), 4066-4072.
- Hong, K. B.; et al. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 2024, 22(2), 256-261.
- de Meijere, A.; Kozhushkov, S. I. Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 2005, 81, 14.
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
UCLA Chemistry & Biochemistry. IR: amines. Available from: [Link]
- Process for the preparation of cyclopropanecarboxamide. US 5659081 A, 1997.
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link]
- In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 2020, 10(4), 1-8.
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]
- Chen, J.; et al. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules, 2020, 25(15), 3458.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
-
YouTube. Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Available from: [Link]
-
Agilent Technologies. The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- de Meijere, A.; et al. Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 2003, 5(5), 753-755.
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
- In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 2021, 34(3), 857-866.
-
YouTube. From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
YouTube. Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. Available from: [Link]
- Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.
-
Chemistry Steps. Hofmann Rearrangement. Available from: [Link]
- Development of predictive in silico models for ADME properties. Journal of Pharmaceutical Sciences, 2014, 103(12), 3785-3796.
- Conformational analysis of crown ether analogs in solution: cis-cyclohexano-8-crown-3 as studied via low-temperature 13C and 1H NMR spectroscopy and molecular mechanics calculations. Canadian Journal of Chemistry, 1995, 73(10), 1767-1775.
-
OpenStax. 24.10 Spectroscopy of Amines. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Shimadzu. Introduction to HPLC. Available from: [Link]
-
YouTube. FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy. Available from: [Link]
-
YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
- Zhdankin, V. V.; et al. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Letters, 2010, 12(20), 4644-4647.
Sources
- 1. longdom.org [longdom.org]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: 1-(3-Chlorophenyl)cyclopropanamine and its InChI Identity
This guide provides a rigorous technical analysis of 1-(3-Chlorophenyl)cyclopropanamine , focusing on its unique chemical identifier (InChI Key), synthesis pathways, and cheminformatics utility.
Executive Summary & Identity Matrix
1-(3-Chlorophenyl)cyclopropanamine is a primary amine featuring a cyclopropane ring substituted at the 1-position with a 3-chlorophenyl group.[1][2] This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors. Its rigid cyclopropyl backbone restricts conformational freedom, often enhancing binding affinity compared to flexible alkyl chain analogs.
The InChI Key (International Chemical Identifier Key) provides a hashed, fixed-length digital signature for this molecule, enabling precise database mapping and avoiding ambiguity with structural isomers (e.g., the 2-chloro or 4-chloro variants).
Chemical Identity Matrix
| Parameter | Value |
| Common Name | 1-(3-Chlorophenyl)cyclopropanamine |
| CAS Number | 474709-84-7 (Free Base) / 1217031-87-2 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 167.64 g/mol |
| InChI String | InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 |
| InChI Key | HPZLWZKZPAZLIO-UHFFFAOYSA-N |
| SMILES | NC1(CC1)c1cccc(Cl)c1 |
The Core Identifier: Decoding the InChI
The InChI string is the "source code" of the chemical structure. The InChI Key is its hashed "fingerprint." Understanding the layers of the string explains why the Key is unique.
Layer-by-Layer Analysis
The string InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 decomposes as follows:
-
Version/Standard (1S) : Indicates standard InChI version 1.
-
Formula Layer (/C9H10ClN) : The gross elemental composition.
-
Connections Layer (/c...) : Defines the skeletal connectivity (heavy atoms).
-
Hydrogen Layer (/h...) : Specifies proton locations.
-
1-3,6H: Aromatic protons.
-
4-5,11H2: Methylene protons on the cyclopropane ring (4-5) and the amine protons (11H2).
-
The Hash Generation (InChI Key)
The InChI Key HPZLWZKZPAZLIO-UHFFFAOYSA-N is generated via a SHA-256 hash of the string above.
-
Block 1 (HPZLWZKZPAZLIO) : Encodes the connectivity (skeleton). If you change the position of the Chlorine from meta to para, this entire block changes.
-
Block 2 (UHFFFAOYSA) : Encodes stereochemistry and isotopic layers. The "UHFFFAOYSA" suffix indicates a standard, achiral, non-isotopic form.
-
Block 3 (N) : Indicates the protonation state (Neutral).
Visualization: InChI Generation Workflow
The following diagram illustrates the logical flow from chemical structure to the generation of the unique InChI Key.
Figure 1: The algorithmic pathway transforming the molecular graph into the InChI Key.
Synthesis & Experimental Protocols
To ensure the integrity of the chemical assigned to this InChI Key, precise synthesis is required. The Kulinkovich-Szymoniak reaction is the most authoritative modern method for synthesizing primary cyclopropylamines from nitriles, avoiding the instability of intermediate cyclopropanols.
Protocol: Titanium-Mediated Cyclopropanation
This protocol converts 3-chlorobenzonitrile directly to 1-(3-chlorophenyl)cyclopropanamine.
Reagents:
-
3-Chlorobenzonitrile (1.0 eq)
-
Ethylmagnesium bromide (EtMgBr) (2.0 - 2.5 eq)
-
Titanium(IV) isopropoxide (
) (1.0 eq) -
Boron trifluoride etherate (
) (2.0 eq) -
Solvent: Anhydrous Diethyl Ether (
)
Step-by-Step Methodology:
-
Preparation : Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 3-chlorobenzonitrile (10 mmol) and
(10 mmol) in 50 mL anhydrous . -
Grignard Addition : Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark (formation of titanacyclopropane species).
-
Ligand Exchange : Allow the mixture to warm to room temperature and stir for 1 hour.
-
Lewis Acid Activation : Add
(20 mmol) dropwise. This facilitates the ring closure and amine formation.[5] Stir for 12 hours. -
Quenching : Quench carefully with 10% NaOH solution.
-
Extraction : Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification : Purify the crude oil via column chromatography (Silica gel, DCM/MeOH 9:1) to yield the pure amine.
Why this works: The reaction proceeds via a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, attacking the nitrile group to form the cyclopropane ring in a single pot.
Cheminformatics & Safety
Database Integration
Researchers should use the InChI Key HPZLWZKZPAZLIO-UHFFFAOYSA-N to query databases like PubChem or ChEMBL. Unlike name-based searches (which may fail due to synonyms like "m-chlorophenylcyclopropylamine"), the InChI Key guarantees retrieval of the exact structure.
Safety Profile (GHS Standards)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: All synthesis steps involving EtMgBr and Titanium catalysts must be performed under inert atmosphere (Argon/Nitrogen) to prevent pyrophoric reactions.
References
-
PubChem Compound Summary . 1-(3-Chlorophenyl)cyclopropanamine. National Center for Biotechnology Information. Available at: [Link]
-
Bertus, P., & Szymoniak, J. (2001).[5] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[5] Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS # 474709-84-7, 1-(3-Chlorophenyl)Cyclopropanamine: more information. [chemblink.com]
- 3. 1-(3-Chlorophenyl)cyclopropanamine | 474709-84-7 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
An In-depth Technical Guide to the Potential Therapeutic Applications of 1-(3-Chlorophenyl)cyclopropanamine
Abstract
This technical guide provides a comprehensive analysis of 1-(3-Chlorophenyl)cyclopropanamine, a novel small molecule with significant therapeutic potential, particularly in the realm of neuropharmacology. By dissecting its core structural components—the cyclopropylamine moiety and the 3-chlorophenyl group—we elucidate a hypothesized mechanism of action centered on the inhibition of monoamine oxidase (MAO). This guide explores the scientific rationale for its potential application in depressive disorders and neurodegenerative diseases, outlines a plausible synthetic pathway, and discusses the necessary preclinical and clinical evaluation frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic landscape of this promising compound.
Introduction: Unveiling a Potential Neuropharmacological Agent
The quest for novel therapeutics for central nervous system (CNS) disorders is a perpetual frontier in medicinal chemistry. Within this landscape, 1-(3-Chlorophenyl)cyclopropanamine emerges as a molecule of considerable interest. Its structure marries two pharmacologically significant motifs: the cyclopropylamine core, a known pharmacophore for monoamine oxidase (MAO) inhibition, and a 3-chlorophenyl substituent, a common feature in CNS-active drugs that can modulate receptor affinity and pharmacokinetic properties.
The cyclopropylamine group is a cornerstone in the design of various therapeutic agents, including antidepressants, antivirals, and anticancer compounds.[1] Its utility is particularly pronounced in the development of MAO inhibitors (MAOIs), where the strained cyclopropane ring plays a critical role in the mechanism of enzyme inactivation.[1][2] The 3-chlorophenyl group, on the other hand, is frequently incorporated into CNS drug candidates to enhance their interaction with specific biological targets and to improve their metabolic stability and brain penetrance.[3][4]
This guide will provide a detailed exploration of the scientific underpinnings of 1-(3-Chlorophenyl)cyclopropanamine's therapeutic potential, starting with its hypothesized mechanism of action and extending to its potential clinical applications and a proposed synthetic route.
Hypothesized Mechanism of Action: A Focus on Monoamine Oxidase Inhibition
The primary hypothesized mechanism of action for 1-(3-Chlorophenyl)cyclopropanamine is the inhibition of monoamine oxidase enzymes. MAOs are responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the synaptic cleft.[5][6] By inhibiting MAO, the levels of these neurotransmitters are increased, which is the basis for the antidepressant effects of MAOIs.[7]
There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[6][7] The cyclopropylamine moiety is a well-established structural feature of irreversible MAO inhibitors.[2] These inhibitors act as mechanism-based inactivators, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inhibition.[2]
The 3-chlorophenyl substituent is expected to modulate the selectivity and potency of 1-(3-Chlorophenyl)cyclopropanamine for the MAO isoforms. Aryl groups attached to the cyclopropylamine can influence the binding affinity of the molecule within the active site of the enzyme. The electronic and steric properties of the 3-chlorophenyl ring could favor interaction with specific amino acid residues in either the MAO-A or MAO-B active site, thereby conferring selectivity.
Signaling Pathway: MAO Inhibition
Caption: Hypothesized mechanism of 1-(3-Chlorophenyl)cyclopropanamine.
Potential Therapeutic Applications
Based on its hypothesized mechanism as an MAO inhibitor, 1-(3-Chlorophenyl)cyclopropanamine has potential therapeutic applications in a range of neurological and psychiatric disorders.
Major Depressive Disorder (MDD)
The primary and most evident application is in the treatment of MDD. By increasing the synaptic concentrations of serotonin and norepinephrine (primarily through MAO-A inhibition), the compound could alleviate the symptoms of depression. The potential for MAO-B inhibition could also contribute by elevating dopamine levels, which may be beneficial for anhedonia and motivational deficits in some depressed patients.
Parkinson's Disease
Selective MAO-B inhibitors are an established therapy for Parkinson's disease. By preventing the breakdown of dopamine in the brain, they can help to ameliorate the motor symptoms of the disease. If 1-(3-Chlorophenyl)cyclopropanamine demonstrates selectivity for MAO-B, it could be a valuable therapeutic agent for Parkinson's disease, potentially used as a monotherapy in early stages or as an adjunct to levodopa treatment.
Anxiety Disorders
MAOIs have also shown efficacy in the treatment of anxiety disorders, such as panic disorder and social anxiety disorder. The modulation of serotonin and norepinephrine levels is believed to be the underlying mechanism for their anxiolytic effects.
Proposed Synthetic Route
The synthesis of 1-(3-Chlorophenyl)cyclopropanamine can be approached through established methods for the preparation of N-aryl cyclopropylamines. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction.
Experimental Workflow: Synthesis of 1-(3-Chlorophenyl)cyclopropanamine
Caption: Proposed synthetic workflow for 1-(3-Chlorophenyl)cyclopropanamine.
Step-by-Step Methodology
-
Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1-chlorobenzene, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., a Buchwald-type ligand), and a base (e.g., sodium tert-butoxide).
-
Solvent and Reagent Addition: Add a dry, degassed solvent such as toluene, followed by the addition of cyclopropylamine.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-110 °C) and stir for a sufficient time to ensure complete conversion (monitoring by TLC or LC-MS is recommended).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-(3-Chlorophenyl)cyclopropanamine.
Preclinical and Clinical Development Pathway
The development of 1-(3-Chlorophenyl)cyclopropanamine as a therapeutic agent would follow a standard preclinical and clinical pipeline.
Preclinical Evaluation
| Assay | Purpose | Key Parameters |
| In vitro MAO Inhibition Assay | To determine the potency and selectivity of the compound for MAO-A and MAO-B. | IC50 values for both isoforms. |
| In vitro Receptor Screening | To assess off-target effects by screening against a panel of common CNS receptors and transporters. | Binding affinities (Ki) for various targets. |
| In vitro CYP450 Inhibition Assay | To evaluate the potential for drug-drug interactions. | IC50 values for major CYP450 enzymes.[8] |
| In vivo Microdialysis | To measure the effect of the compound on neurotransmitter levels in the brains of rodents. | Changes in extracellular levels of serotonin, dopamine, and norepinephrine. |
| Animal Models of Depression | To assess the antidepressant-like efficacy of the compound. | e.g., Forced swim test, tail suspension test. |
| Animal Models of Parkinson's Disease | To evaluate the pro-dopaminergic and neuroprotective effects. | e.g., MPTP-induced mouse model. |
| Toxicology Studies | To determine the safety profile of the compound. | Acute and chronic toxicity studies in at least two species. |
Clinical Trials
-
Phase I: First-in-human studies in healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II: Studies in patients with the target indication (e.g., MDD or Parkinson's disease) to evaluate efficacy and determine the optimal dose range.
-
Phase III: Large-scale, multicenter, randomized, controlled trials to confirm efficacy and safety in a larger patient population.
Future Directions and Challenges
The therapeutic potential of 1-(3-Chlorophenyl)cyclopropanamine is promising, but several challenges and areas for future research remain.
-
Selectivity: The precise selectivity for MAO-A versus MAO-B will be a critical determinant of its therapeutic profile and potential side effects.
-
Safety: Irreversible MAOIs are associated with the "cheese effect," a hypertensive crisis that can occur when tyramine-containing foods are consumed.[6] The safety profile of 1-(3-Chlorophenyl)cyclopropanamine in this regard will need to be carefully evaluated.
-
Analogue Development: The 3-chlorophenyl group can be systematically replaced with other substituted aryl rings to optimize potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: The potential for using 1-(3-Chlorophenyl)cyclopropanamine in combination with other psychotropic medications should be explored.
Conclusion
1-(3-Chlorophenyl)cyclopropanamine represents a compelling starting point for the development of a new generation of neuropharmacological agents. Its rational design, based on the well-established principles of MAO inhibition, provides a strong foundation for its potential therapeutic applications in depression, Parkinson's disease, and other CNS disorders. Further preclinical and clinical investigation is warranted to fully elucidate the pharmacological profile and therapeutic utility of this promising molecule.
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 7, 2026, from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved February 7, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved February 7, 2026, from [Link]
-
Animated biology With arpan. (2022, December 8). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology [Video]. YouTube. [Link]
-
Stahl, S. M. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. NCBI Bookshelf. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. Retrieved February 7, 2026, from [Link]
-
Li, G., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(10), 2963-2969. [Link]
-
Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved February 7, 2026, from [Link]
-
Starzak, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. [Link]
-
Cignarella, G., et al. (1996). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and Analogues as Potent Antinociceptive Agents. Journal of Medicinal Chemistry, 39(12), 2354-2359. [Link]
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1956. [Link]
-
Wang, Y., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters, 26(15), 3331-3336. [Link]
-
Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(16), 4995. [Link]
- Reddy, P. G., et al. (2011). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 10-15.
-
Park, S., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(3), 1836-1840. [Link]
-
Wan, J., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(3), 2024-2029. [Link]
-
Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved February 7, 2026, from [Link]
-
Beaulieu, M.-A., & Lectard, S. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Bupropion. Retrieved February 7, 2026, from [Link]
-
Mondal, S., et al. (2025, August 20). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
Palma-Gudiel, H., et al. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4345. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical and Specialty Chemical Sectors. Retrieved February 7, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Implied History of 1-(3-Chlorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropanamine, a substituted arylcyclopropylamine of significant interest in medicinal chemistry. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly accessible literature, its structural motifs are prevalent in numerous pharmacologically active compounds. This guide, therefore, situates the importance of 1-(3-Chlorophenyl)cyclopropanamine within the broader context of arylcyclopropylamine development. A plausible and detailed multi-step synthetic pathway is presented, complete with step-by-step experimental protocols and mechanistic insights. This document serves as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents and for drug development professionals exploring the chemical space of neurologically active compounds.
Introduction: The Significance of the Arylcyclopropylamine Scaffold
The cyclopropylamine moiety is a privileged structural element in medicinal chemistry, prized for its unique conformational rigidity and metabolic stability. When appended to an aromatic system, as in the case of arylcyclopropylamines, this scaffold gives rise to a class of compounds with a wide range of biological activities. The strained three-membered ring of the cyclopropyl group can influence the binding of molecules to their biological targets, often leading to enhanced potency and selectivity.
The introduction of a chlorine atom on the phenyl ring, specifically at the meta position, further modulates the electronic and lipophilic properties of the molecule. This substitution can significantly impact a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement. Consequently, 1-(3-Chlorophenyl)cyclopropanamine represents a key building block for the synthesis of novel chemical entities with potential applications in areas such as neuroscience, oncology, and infectious diseases.
A Plausible Synthetic Pathway: From Commercially Available Precursors to 1-(3-Chlorophenyl)cyclopropanamine
The synthesis of 1-(3-Chlorophenyl)cyclopropanamine can be strategically approached through a multi-step sequence starting from readily available commercial reagents. The proposed pathway involves the formation of a cyclopropane ring, followed by functional group manipulations to introduce the primary amine.
1H NMR spectrum analysis of 1-(3-Chlorophenyl)cyclopropanamine
Application Note: Structural Validation of 1-(3-Chlorophenyl)cyclopropan-1-amine via 1H NMR Spectroscopy
Executive Summary
This application note details the structural validation of 1-(3-Chlorophenyl)cyclopropan-1-amine (CAS: 103577-66-8), a critical pharmacophore in the synthesis of monoamine reuptake inhibitors and other CNS-active agents.[1] Unlike its 2-substituted isomers (e.g., tranylcypromine analogs), this molecule features a geminal 1,1-disubstitution pattern, imparting unique symmetry and strain to the cyclopropane ring.[2]
This guide addresses the specific challenge of distinguishing the geminal amine scaffold from vicinal impurities and provides a robust protocol for 1H NMR acquisition, processing, and assignment.
Structural Analysis & Logic
The Molecular Scaffold
The target molecule consists of a cyclopropane ring substituted at the C1 position with both a primary amine (-NH₂) and a 3-chlorophenyl ring.[1]
-
Symmetry: The molecule possesses a plane of symmetry passing through the C1 atom, the nitrogen, and the phenyl ring plane (assuming rapid rotation of the phenyl ring).[2]
-
Cyclopropane Protons: The C2 and C3 carbons are chemically equivalent. However, the protons on these carbons are diastereotopic with respect to the C1 substituents.
-
H-cis: Two protons are cis to the amine (and trans to the phenyl).
-
H-trans: Two protons are trans to the amine (and cis to the phenyl).
-
Result: This creates a higher-order AA'BB' coupling system, typically appearing as two distinct, tightly grouped multiplets in the upfield region (0.8 – 1.4 ppm).[2]
-
Aromatic Substitution
The 3-chlorophenyl group (meta-substitution) yields a characteristic 4-proton pattern in the aromatic region (7.0 – 7.5 ppm):
-
H-2': Singlet-like (isolated between C1 and Cl).[1]
-
H-4', H-6': Doublets/Multiplets.
-
H-5': Triplet (pseudo-triplet due to overlap).
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS is the standard choice.[1] DMSO-d₆ is reserved for salt forms (HCl) or if the amine proton exchange is too rapid in CDCl₃.[1]
-
Concentration: 10–15 mg of free base in 0.6 mL solvent.
-
Note: High concentrations (>30 mg/mL) can cause amine-mediated dimerization, broadening the -NH₂ peak and slightly shifting the alpha-protons.[1]
-
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).
-
Spectral Width: -2 to 14 ppm.[1]
Workflow Diagram
The following diagram outlines the critical path from crude isolation to spectral validation.
Figure 1: Standardized NMR acquisition workflow for 1-arylcyclopropanamines.
Spectral Data & Assignment
The following data represents the Free Base form in CDCl₃.
Peak Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.38 – 7.35 | Singlet (t) | 1H | Ar-H2' | Isolated between C1 and Cl; most deshielded.[1] |
| 7.28 – 7.15 | Multiplet | 3H | Ar-H4', H5', H6' | Overlapping meta/para protons. H5' is typically a triplet centered at ~7.22. |
| 1.85 | Broad Singlet | 2H | -NH₂ | Exchangeable.[1] Shift varies with concentration/water content. |
| 1.15 – 1.08 | Multiplet | 2H | Cyclopropyl-CH₂ (A) | Protons cis to the Phenyl ring (shielded by ring current anisotropy).[1][2] |
| 1.05 – 0.98 | Multiplet | 2H | Cyclopropyl-CH₂ (B) | Protons trans to the Phenyl ring.[1] |
Note: The cyclopropyl protons appear as two symmetric, higher-order multiplets (AA'BB' system).[1] In lower resolution instruments (300 MHz), they may appear as a single complex cluster around 1.1 ppm.[1][2]
Structural Correlation Diagram
This diagram maps the specific atoms to their NMR signals to visualize the assignment logic.
Figure 2: Correlation between molecular moieties and observed chemical shift regions.[1][2]
Troubleshooting & Nuances
Free Base vs. Hydrochloride Salt
It is critical to identify the form of the compound. Drug intermediates are often isolated as HCl salts.[1]
-
HCl Salt Spectrum (in DMSO-d₆):
-
Amine: The -NH₂ signal becomes -NH₃⁺, shifting dramatically downfield to δ 8.5 – 9.0 ppm (broad).[1][2]
-
Cyclopropane: The ring protons will be deshielded by the positive charge on the nitrogen, shifting downfield to δ 1.3 – 1.6 ppm .
-
Solvent: HCl salts are insoluble in CDCl₃; DMSO-d₆ or CD₃OD must be used.[1]
-
Common Impurities
-
Vicinal Isomer (2-substituted): If the cyclopropanation reaction (e.g., Corey-Chaykovsky or carbene addition) lacked regiospecificity, you may see the 2-(3-chlorophenyl) isomer.[1]
-
Residual Solvent: Diethyl ether (1.2/3.5 ppm) or Ethyl Acetate (1.2/2.0/4.1 ppm) often co-elutes with amines.[1][2]
References
-
BenchChem. (2025).[1][2][4][5] Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. (Used for comparative chemical shift prediction of 3-chlorophenyl moieties).[1][2] [1]
-
Crecely, K. M., et al. (1969).[1][2] "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane." Journal of Molecular Spectroscopy, 30, 184.[2] (Fundamental analysis of cyclopropane ring anisotropy and coupling constants).
-
Daicel Pharma Standards. (2024). Ticagrelor Impurities and Intermediates. (Reference for 1-arylcyclopropanamine salt characterization and handling).
-
Baranac-Stojanović, M., & Stojanović, M. (2013).[1][2][6] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 78(4), 1504-7.[1][2][6] (Theoretical basis for the upfield shift of cyclopropyl protons).
-
Google Patents. (2015).[1][2] Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives. EP2644590A1.[1] (Comparative spectral data for fluorinated aryl-cyclopropylamines).
Sources
- 1. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]
- 2. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-(3-Chlorophenyl)cyclopropanamine in Medicinal Chemistry
CAS: 474709-84-7 Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Scientists.
Part 1: Strategic Application & Chemical Identity
The "Cyclopropyl Lock" in Neuropharmacology
1-(3-Chlorophenyl)cyclopropanamine represents a critical scaffold in the design of neuropsychiatric therapeutics. It serves as a conformationally restricted bioisostere of the flexible phenethylamine side chain found in neurotransmitters (dopamine, norepinephrine, serotonin).[1]
By incorporating the ethylamine chain into a cyclopropane ring, this scaffold achieves three medicinal chemistry objectives:
-
Conformational Locking: It fixes the amine and aromatic ring in a specific spatial relationship, reducing the entropic penalty of binding to transporters (SERT, NET, DAT).[1]
-
Metabolic Blockade: The gem-disubstitution at the
-carbon prevents degradation by Monoamine Oxidases (MAO) via the standard -carbon oxidation pathway, significantly extending half-life compared to non-cyclic analogs. -
Selectivity Tuning: The 3-chloro substituent (meta-position) is electronically withdrawing and lipophilic, often enhancing affinity for the Serotonin Transporter (SERT) while maintaining blood-brain barrier (BBB) permeability.
CRITICAL DISTINCTION: Do not confuse this compound with mCPP [1-(3-chlorophenyl)piperazine] , a well-known serotonin metabolite and agonist.[2] The cyclopropanamine discussed here is a primary amine with a distinct pharmacological profile.
Chemical Profile
| Property | Data | Note |
| IUPAC Name | 1-(3-Chlorophenyl)cyclopropan-1-amine | |
| CAS Number | 474709-84-7 | Verified |
| Molecular Formula | C | |
| Molecular Weight | 167.64 g/mol | |
| Predicted pKa | ~9.2 (Conjugate Acid) | Typical for |
| Predicted LogP | 2.3 - 2.6 | Favorable for CNS penetration |
Part 2: Synthesis Protocol (Kulinkovich-Szymoniak Reaction)[4]
Rationale
The most efficient route to 1-arylcyclopropanamines is the Kulinkovich-Szymoniak reaction . Unlike traditional curtius rearrangements or dialkylation of benzyl nitriles (which suffer from over-alkylation), this titanium-mediated transformation converts nitriles directly into primary cyclopropylamines in a "one-pot" operation.
Reaction Scheme Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical Titanacycle intermediate.
Caption: Mechanistic flow of the Kulinkovich-Szymoniak reaction converting 3-chlorobenzonitrile to the target cyclopropanamine via a titanacycle intermediate.
Detailed Experimental Procedure
Safety Warning: Titanium(IV) isopropoxide and Grignard reagents are moisture-sensitive.[1] BF
Reagents:
-
3-Chlorobenzonitrile (1.0 eq)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et
O (2.2 eq)[1] -
Titanium(IV) isopropoxide [Ti(OiPr)
] (1.1 eq)[1] -
Boron trifluoride etherate [BF
[1]·Et O] (2.0 eq)[1] -
Solvent: Anhydrous Diethyl Ether (Et
O) or THF.[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Titanium Complex Formation:
-
Add 3-Chlorobenzonitrile (10 mmol) and Ti(OiPr)
(11 mmol) to the flask. -
Dissolve in anhydrous Et
O (40 mL). -
Cool the mixture to -78°C (Dry ice/acetone bath).
-
-
Grignard Addition:
-
Warming & Ligand Exchange:
-
Lewis Acid Cyclization:
-
Quench & Workup:
-
Extraction & Purification:
-
Separate the organic layer.[1][3][4] Extract the aqueous layer 2x with Et
O.[1] -
Dry combined organics over Na
SO , filter, and concentrate in vacuo. -
Purification: The crude amine is often an oil.[1] Purify via flash column chromatography (DCM:MeOH:NH
OH, 95:5:0.5) or convert directly to the hydrochloride salt.[1]
-
Part 3: Salt Formation & Handling
Free amines are prone to oxidation.[1] For biological assays, convert the oil to a stable hydrochloride salt.[1]
Protocol:
-
Dissolve the purified free amine oil in a minimal amount of anhydrous diethyl ether.[1]
-
Cool to 0°C.
-
Add 2M HCl in diethyl ether dropwise until precipitation ceases.
-
Filter the white solid, wash with cold ether, and dry under high vacuum.[1]
-
Validation: Verify structure via
H-NMR. The cyclopropane protons (4H) typically appear as two multiplets between 0.8–1.5 ppm.[1]
Part 4: Biological Characterization (SAR Context)
Pharmacophore Mapping
Understanding where this molecule fits in the "Monoamine Transporter" landscape is vital for assay design.[1]
Caption: Pharmacophore decomposition showing how structural features translate to biological stability and receptor affinity.
In Vitro Uptake Inhibition Assay (Protocol)
To determine the affinity (Ki) or inhibition (IC50) at SERT/NET/DAT.[1]
-
Preparation: Dissolve the HCl salt in DMSO to make a 10 mM stock.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[1]
-
Substrate: Use [
H]-Serotonin (for SERT) or [ H]-Dopamine (for DAT).[1] -
Incubation:
-
Incubate rat brain synaptosomes or transfected HEK293 cells with the test compound (0.1 nM – 10
M) for 15 mins at 37°C. -
Add radioligand and incubate for an additional 5-10 mins.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.
References
-
Bertus, P., & Szymoniak, J. (2001).[1][5] New and easy route to primary cyclopropylamines from nitriles.[1][5] Chemical Communications, (18), 1792-1793.[1]
-
Kulinkovich, O. G., & de Meijere, A. (2000).[1][6] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834.[1]
-
Skolnick, P., et al. (2003).[1] Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor.[1] European Journal of Pharmacology, 461(2-3), 99-104.[1] (Context on 1-aryl-3-azabicyclo[3.1.0]hexane analogs).
-
Ambeed. (2024). 1-(3-Chlorophenyl)cyclopropanamine Product Data. Ambeed Chemical.
-
Szymoniak, J., & Bertus, P. (2007).[1][5] Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346-1356.[1]
Sources
Application Notes & Protocols: Characterizing the Cellular Activity of 1-(3-Chlorophenyl)cyclopropanamine, a Putative LSD1 Inhibitor
Audience: Researchers, scientists, and drug development professionals in oncology and epigenetics.
Objective: This document provides a comprehensive guide to understanding and quantifying the cellular effects of 1-(3-Chlorophenyl)cyclopropanamine. As a member of the cyclopropylamine class of molecules, this compound is predicted to function as a mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator and a high-value target in cancer therapy. The following protocols are designed as a self-validating workflow, moving from broad cellular effects to specific on-target activity and downstream functional consequences.
Section 1: Scientific Introduction & Mechanism of Action
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and plays a pivotal role in transcriptional regulation.[1][2] It is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][3] While demethylation of H3K4 is associated with transcriptional repression, demethylation of H3K9 can lead to gene activation.[3][4]
LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), neuroblastoma, and prostate and breast cancers.[1][4][5][6] Its elevated activity helps maintain an undifferentiated, proliferative state in cancer cells, making it a compelling therapeutic target.[4][7]
1-(3-Chlorophenyl)cyclopropanamine belongs to a class of compounds structurally related to tranylcypromine (TCP), a well-established irreversible inhibitor of LSD1.[4][6] These molecules function as mechanism-based inactivators. The cyclopropylamine moiety is oxidized by the FAD cofactor in the LSD1 active site, leading to the formation of a reactive intermediate that covalently bonds to and inactivates the FAD cofactor.[4][8] This irreversible inhibition provides a durable pharmacodynamic effect. This guide outlines the essential cell-based assays required to validate the compound's efficacy, target engagement, and mechanism of action.
Caption: Mechanism of LSD1 inhibition by 1-(3-Chlorophenyl)cyclopropanamine.
Section 2: Foundational Assay - Cellular Proliferation and IC₅₀ Determination
The first step in characterizing a novel inhibitor is to determine its effect on cancer cell viability and proliferation. This provides the half-maximal inhibitory concentration (IC₅₀), a critical metric for potency that informs the dose selection for all subsequent mechanistic assays. The mechanism of LSD1 inhibition often results in a block of differentiation rather than acute cytotoxicity, which may lead to a reduction in viability of around 60% instead of complete cell death.[7][9]
Protocol 2.1: IC₅₀ Determination using MTT Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML, NCI-H526 for SCLC)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
1-(3-Chlorophenyl)cyclopropanamine (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette and plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count adherent cells or directly count suspension cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x serial dilution of 1-(3-Chlorophenyl)cyclopropanamine in complete growth medium. A typical final concentration range would be 1 nM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Cell Treatment: Carefully remove the medium from adherent cells or directly add to suspension cells. Add 100 µL of the diluted compound or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The long incubation period is often necessary to observe the anti-proliferative effects of epigenetic inhibitors.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes at low speed to fully dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[11]
-
Data Presentation:
| Cell Line | Cancer Type | Putative IC₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.05 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.25 |
| NCI-H526 | Small-Cell Lung Cancer | 1.2 |
| A549 | Non-Small-Cell Lung Cancer | > 50 |
Table 1: Representative IC₅₀ values for 1-(3-Chlorophenyl)cyclopropanamine across various cancer cell lines. Note the higher sensitivity in hematological cancer lines, which is common for LSD1 inhibitors.
Section 3: On-Target Validation - Cellular Thermal Shift Assay (CETSA®)
After establishing a cellular phenotype (decreased proliferation), it is crucial to confirm that the compound directly engages its intended target, LSD1, inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[12] The principle is that a drug binding to its target protein stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[13]
Protocol 3.1: Target Engagement via Western Blot-based CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
MV4-11 cells (or other sensitive cell line)
-
1-(3-Chlorophenyl)cyclopropanamine
-
PBS and complete medium
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Primary antibody against LSD1
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate and imaging system
Step-by-Step Methodology:
-
Cell Treatment: Harvest cells and resuspend in complete medium. Treat one population with the inhibitor (e.g., at 10x IC₅₀) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
Aliquoting and Heating: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.[12]
-
Lysis: Immediately after heating, lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release intracellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Load the normalized soluble fractions onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for LSD1. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity (normalized to the RT sample) against temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target stabilization and engagement.
Section 4: Mechanistic Assays - Measuring Downstream Effects
Confirming target engagement should be followed by assays that measure the direct functional consequences of LSD1 inhibition. This provides irrefutable evidence of the compound's mechanism of action.
Protocol 4.1: Quantifying Global Histone Methylation by Western Blot
Inhibition of LSD1 should lead to the accumulation of its primary substrates, H3K4me2 and H3K9me2.[1][14]
Materials:
-
Acid extraction buffer (e.g., 0.2 M H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control)
-
Standard Western Blotting reagents
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with a range of concentrations of 1-(3-Chlorophenyl)cyclopropanamine (e.g., 0.1x, 1x, 10x IC₅₀) and a vehicle control for 48-72 hours.
-
Histone Extraction: Harvest the cells and perform an acid extraction to isolate histone proteins. This involves lysing the cells, pelleting the nuclei, extracting with sulfuric acid, and precipitating the histones with TCA.
-
Western Blotting: Resuspend the histone pellets, quantify, and perform a Western blot as described in Protocol 3.1. Probe separate membranes with antibodies for H3K4me2, H3K9me2, and total H3.
-
Data Analysis: Quantify the band intensities for H3K4me2 and H3K9me2. Normalize these values to the total H3 band intensity for each lane. A dose-dependent increase in the H3K4me2/H3 and H3K9me2/H3 ratio demonstrates enzymatic inhibition of LSD1 in the cell.[1]
Protocol 4.2: Assessing Cell Differentiation in AML Models by Flow Cytometry
In AML, LSD1 inhibition is known to relieve a differentiation block, causing leukemic blasts to mature.[7] The expression of the surface marker CD11b is a hallmark of myeloid differentiation.[1]
Materials:
-
AML cell line (e.g., MV4-11, THP-1)
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed MV4-11 cells and treat with a dose range of 1-(3-Chlorophenyl)cyclopropanamine and a vehicle control for 4-6 days.
-
Antibody Staining: Harvest approximately 0.5 x 10⁶ cells per sample. Wash with cold FACS buffer and resuspend in 100 µL of FACS buffer. Add the fluorescently conjugated CD11b antibody (and isotype control in a separate tube) and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Quantify the percentage of CD11b-positive cells in the inhibitor-treated samples compared to the vehicle control. A dose-dependent increase in the CD11b+ population is a direct functional readout of pro-differentiating activity.[1]
Section 5: Safety & Handling
Compounds containing a cyclopropylamine moiety are flammable, potentially corrosive, and may be harmful if swallowed or inhaled.[15][16]
-
Engineering Controls: Always handle the compound and its stock solutions in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.[17][18] Use non-sparking tools and take precautionary measures against static discharge.[16][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
References
- Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
- CYCLOPROPYLAMINE.
- Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC - NIH.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride. Santa Cruz Biotechnology.
- Lysine-specific demethylase 1 as a therapeutic cancer target: observations
- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH.
- Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY D
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers.
- LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Molecular basis for histone H3 “K4me3-K9me3/2” methylation p
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- SAFETY D
- Novel potent inhibitors of the histone demethylase KDM1A (LSD1), orally active in a murine promyelocitic leukemia model. PubMed.
- SAFETY D
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC.
- Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. PubMed.
- T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. PubMed Central.
Sources
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel potent inhibitors of the histone demethylase KDM1A (LSD1), orally active in a murine promyelocitic leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis for histone H3 “K4me3-K9me3/2” methylation pattern readout by Spindlin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
Application Note: Crystallization & Purification of 1-(3-Chlorophenyl)cyclopropanamine HCl
This Application Note is designed for researchers and process chemists optimizing the purification of 1-(3-Chlorophenyl)cyclopropanamine (CAS: 10324-61-5). The guide prioritizes the Hydrochloride (HCl) salt form, as the free base is typically a viscous oil or low-melting solid prone to oxidation, making crystallization the primary vehicle for purification and polymorphism control.
Executive Summary
1-(3-Chlorophenyl)cyclopropanamine is a critical pharmacophore found in triple reuptake inhibitors (e.g., Dasotraline analogs) and monoamine transporter ligands. Its synthesis—often via the Kulinkovich reaction or nitriles—frequently yields a crude oil contaminated with starting materials (3-chlorobenzonitrile), open-chain imines, and des-chloro byproducts.
This protocol details the Reactive Crystallization (Salt Formation) and Recrystallization techniques required to achieve >99.5% purity. The methodology exploits the differential solubility of the ammonium salt versus neutral organic impurities.
Physicochemical Profile & Solubility Map
Understanding the solubility differential between the Free Base and the HCl Salt is the mechanism of purification.
| Property | Free Base (Crude) | Hydrochloride Salt (Target) |
| Physical State | Viscous Oil / Low-melting solid | White Crystalline Solid |
| Polarity | Lipophilic (LogP ~2.5) | Ionic / Hydrophilic |
| Solubility (Water) | Insoluble | Soluble |
| Solubility (Ether/MTBE) | Highly Soluble | Insoluble (Key for isolation) |
| Solubility (Alcohols) | Soluble | Soluble (High T), Sparingly Soluble (Low T) |
| Critical Impurities | 3-Chlorobenzonitrile, Open-chain amines | Occluded solvent, Inorganic salts |
Mechanism of Impurity Rejection
-
Neutral Impurities: Unreacted nitriles or halides remain dissolved in the organic supernatant (Ether/MTBE) during salt formation.
-
Ionic Impurities: Inorganic salts (e.g., Mg salts from Grignard reagents) are rejected during the recrystallization step using anhydrous alcohols.
Workflow Visualization
Figure 1: Purification workflow from crude reaction mixture to pharmaceutical-grade crystal.
Experimental Protocols
Protocol A: Reactive Crystallization (Salt Formation)
Objective: Convert the crude free base oil into a solid HCl salt, rejecting non-basic impurities (e.g., starting nitrile).
Reagents:
-
Crude 1-(3-Chlorophenyl)cyclopropanamine (Free Base)
-
Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Anhydrous)
-
Acid Source: 2M HCl in Diethyl Ether or 4M HCl in Dioxane
Step-by-Step:
-
Dissolution: Dissolve the crude oil in 10 volumes (10 mL/g) of anhydrous MTBE.
-
Note: MTBE is preferred over Diethyl Ether for industrial scalability due to higher flash point, though Ether yields tighter lattices.
-
-
Filtration (Polish): Filter the solution through a 0.45 µm PTFE membrane to remove any insoluble inorganic particulates carried over from synthesis.
-
Acidification: Cool the solution to 0–5°C in an ice bath.
-
Addition: Dropwise add the HCl solution (1.1 equivalents) with vigorous stirring.
-
Observation: A thick white precipitate should form immediately.
-
Caution: Exothermic reaction. Maintain temperature <10°C to prevent "oiling out" (formation of a gummy amorphous salt).
-
-
Aging: Stir the slurry at 0°C for 1 hour to ensure complete conversion and crystal growth (Ostwald ripening).
-
Isolation: Filter under Nitrogen or Argon (the salt is hygroscopic). Wash the cake with cold MTBE (2 x 2 volumes).
-
Drying: Vacuum dry at 40°C for 6 hours.
Protocol B: Recrystallization (Polymorph Control)
Objective: Remove trapped trace impurities and define the crystal habit.
Solvent System: Isopropanol (IPA) is the gold standard for amine hydrochlorides. If solubility is too high, use IPA/Ethyl Acetate (1:3) .
Step-by-Step:
-
Slurry: Suspend the crude HCl salt in IPA (5 volumes).
-
Dissolution: Heat to reflux (82°C).
-
Checkpoint: The solution must be clear. If particulates remain, hot filter.
-
Optimization: If the salt does not dissolve in 5 vol IPA, add Methanol dropwise until clear (Solvency enhancement).
-
-
Nucleation Control: Stop heating and allow the vessel to cool to room temperature slowly (approx. 2 hours).
-
Critical Step: If the solution turns cloudy/milky instantly, it is oiling out. Re-heat and add a seed crystal at the cloud point.
-
-
Crystallization: Once at room temperature, cool further to 0-4°C for 2 hours.
-
Harvest: Filter the white needles/plates. Wash with cold IPA/EtOAc (1:1).
-
Validation: Dry and analyze via HPLC (>99.5% area) and XRPD.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Cyclopropylamines are notorious for separating as a supercooled liquid (oil) rather than a crystal lattice during salt formation.
Cause:
-
High impurity profile lowers the melting point.
-
Cooling too rapidly traps solvent.
Remediation Strategy (The "Seeding" Loop):
-
Retain a small sample of the oil. Scratch the side of the vial with a glass rod to induce spontaneous nucleation.
-
Once a solid forms, use this as a Seed .
-
Re-heat the main batch to dissolve the oil.
-
Cool to the metastable zone (just above the cloud point) and add the Seed.
-
Anti-Solvent Addition: If using pure alcohol, slowly add Ethyl Acetate or Hexane after seeding to drive precipitation gently.
Impurity Tracking
| Impurity | Origin | Removal Strategy |
| 3-Chlorobenzonitrile | Starting Material | Remains in MTBE/Ether mother liquor during Protocol A. |
| Open-Chain Imines | Ring opening byproduct | Removed during Protocol B (Recrystallization); these are often more soluble in alcohols than the cyclic amine. |
| Des-chloro analog | Over-reduction | Difficult to separate; requires high-efficiency column chromatography before crystallization if >1%. |
Analytical Validation
-
HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA). The amine will elute early; impurities like the nitrile will elute late.
-
1H NMR (D2O): Verify the integrity of the cyclopropane ring (distinctive multiplets at 0.8–1.2 ppm).
-
DSC (Differential Scanning Calorimetry): Sharp endotherm expected. Broadening indicates amorphous content or impurities.
References
-
Synthesis of Arylcyclopropylamines: Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. Link
-
General Amine Salt Crystallization: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5][6][7][8][9] (2011).[9] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection logic).
-
Purification of 1-(3-chlorophenyl)piperazine derivatives (Analogous Chemistry): Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research. Link
-
Cyclopropylamine Manufacturing Processes: U.S. Patent 3,711,549 & EP0205403B1. (Historical context on cyclopropylamine isolation via distillation and salt formation). Link
-
Chirality Switching in Crystallization: Crystallization of 1-(4-chlorophenyl)ethylamine. ResearchGate. (Demonstrates solvent-dependent resolution techniques applicable to the 3-chloro isomer). Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications | MDPI [mdpi.com]
- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 7. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
Technical Support: Synthesis of 1-(3-Chlorophenyl)cyclopropanamine
Executive Summary & Synthetic Strategy
The synthesis of 1-(3-chlorophenyl)cyclopropanamine (an important scaffold for monoamine reuptake inhibitors) generally proceeds via two distinct pathways.[1] Your impurity profile depends entirely on the chosen route.
-
Route A (Modern): The Kulinkovich-Szymoniak Reaction .[1] A direct conversion of 3-chlorobenzonitrile to the amine using ethylmagnesium bromide (EtMgBr) and Titanium(IV) isopropoxide [Ti(OiPr)₄].[1]
-
Primary Risk:[1] Acyclic ketone formation and over-alkylation.
-
-
Route B (Classical): Hofmann Rearrangement . Conversion of 1-(3-chlorophenyl)cyclopropanecarboxamide to the amine using bromine/base or hypervalent iodine.[1]
-
Primary Risk:[1] Urea formation and isocyanate dimerization.
-
This guide addresses the specific byproducts generated by these workflows and provides actionable protocols to mitigate them.
Route A: The Kulinkovich-Szymoniak Protocol
Best for: Rapid access from nitriles. Mechanism: Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.[1]
Troubleshooting & FAQs
Q1: I observe a significant amount of acyclic ketone (1-(3-chlorophenyl)propan-1-one) in my crude mixture. Why?
-
Cause: This is the "premature hydrolysis" byproduct. If the titanacyclopropane intermediate does not close the ring efficiently or if the Lewis acid (BF₃·OEt₂ or excess EtMgBr) step is omitted/inefficient, the intermediate imine hydrolyzes to the ketone upon aqueous workup.
-
Fix: Ensure you are using Lewis Acid activation . After the Grignard addition, introduce BF₃·OEt₂ or ensure a slight excess of Grignard is maintained to drive the ring closure before quenching.
Q2: My product contains a tertiary amine impurity (1,1-diethyl-1-(3-chlorophenyl)methylamine).
-
Cause: "Double Addition." If the concentration of EtMgBr is too high relative to the titanium catalyst, or if the temperature is too high, the Grignard reagent attacks the nitrile directly (or the intermediate imine) twice, bypassing the titanacycle.
-
Fix: Use slow addition of EtMgBr (syringe pump) to a solution of Nitrile + Ti(OiPr)₄.[1] Maintain temperature < 0°C during addition.
Q3: Is the chlorine atom on the phenyl ring stable?
-
Risk: Magnesium metal and Titanium species can facilitate dehalogenation (radical mechanism), converting the 3-chlorophenyl group to a phenyl group.[1]
-
Fix: Avoid refluxing for extended periods. If dehalogenation is observed (>5%), switch to Route B or use milder organozinc reagents (Et₂Zn) instead of EtMgBr, as Zinc is less prone to radical aryl-halide reduction.[1]
Byproduct Visualization (Route A)
Figure 1: Mechanistic divergence in the Kulinkovich-Szymoniak reaction leading to key impurities.[1]
Route B: The Hofmann Rearrangement Protocol
Best for: Large-scale manufacturing; avoids heavy metals. Precursor: 1-(3-chlorophenyl)cyclopropanecarboxamide.[1]
Troubleshooting & FAQs
Q1: A white, insoluble precipitate forms during the reaction. What is it?
-
Identity: Symmetric Urea (1,3-bis(1-(3-chlorophenyl)cyclopropyl)urea).[1]
-
Mechanism: The product amine reacts with the intermediate isocyanate.[2][3][4] This happens if the reaction pH drops (slowing isocyanate hydrolysis) or if the concentration is too high.
-
Fix: Maintain high alkalinity (NaOH) throughout. Ensure the degradation step is performed by adding the amide to the hypobromite/base solution, not the other way around, to keep the amine concentration low relative to the base.
Q2: I see an "Acylurea" impurity.
-
Cause: Reaction between the starting amide and the intermediate isocyanate.[2][3][4]
-
Fix: This indicates incomplete conversion of the amide before the isocyanate builds up. Ensure the formation of the N-bromoamide (low temp step) is complete before heating to induce rearrangement.
Q3: Can I use Methanol as a solvent?
-
Warning: Performing Hofmann in methanol will generate the Carbamate (Methyl N-(1-(3-chlorophenyl)cyclopropyl)carbamate) instead of the amine.[1]
-
Fix: Use water or biphasic water/toluene. If you accidentally made the carbamate, you must hydrolyze it with strong acid (HCl) or base to get the free amine.
Impurity Profile Table
| Retention Time (Rel)* | Impurity Name | Origin (Route) | Mitigation Strategy |
| 0.85 | 3-Chlorobenzylamine | Route A (Reduction) | Ensure dry Ti(OiPr)₄; optimize Grignard quality. |
| 0.92 | 1-(3-chlorophenyl)propan-1-one | Route A (Hydrolysis) | Use Lewis Acid (BF₃) to force ring closure.[1] |
| 1.00 | Target Amine | -- | -- |
| 1.20 | Symmetric Urea | Route B (Dimerization) | Dilute reaction; Increase [NaOH]; Avoid pH drop.[1] |
| 1.35 | Acylurea | Route B (Coupling) | Complete N-bromination before heating.[1] |
| 1.50 | 1-Phenylcyclopropanamine | A/B (Dehalogenation) | Avoid Pd contamination; Use milder reagents (Zn).[1] |
*Relative Retention Times (RRT) are estimates based on standard C18 HPLC gradients (Water/ACN).[1]
Detailed Experimental Protocols
Protocol A: Optimized Szymoniak Synthesis
Reference: Adapted from Bertus & Szymoniak, Chem. Commun., 2001.
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Reagents:
-
Procedure:
-
Dissolve nitrile and Ti(OiPr)₄ in dry THF/Ether.[1] Cool to -78°C .[1]
-
Add EtMgBr dropwise over 1 hour. (Solution turns dark brown/black).[1]
-
Warm to -10°C over 30 mins. Stir for 1 hour.
-
Add BF₃·OEt₂ dropwise. Stir at room temp for 1 hour.
-
Quench: Pour into 10% aqueous HCl.
-
Workup: Wash with ether (removes neutral ketones).[1] Basify aqueous layer with NaOH (pH > 12).[1] Extract amine with DCM.
-
-
Purification: Distillation or Amine-functionalized Silica Chromatography.[1]
Protocol B: Classical Hofmann Rearrangement
Reference: Organic Reactions Vol. 3; EP0205403B1.[1]
-
Reagents:
-
Procedure:
-
Cool NaOH solution to 0°C .
-
Add Br₂ dropwise (maintain < 5°C).[1] Solution becomes yellow (NaOBr).[1]
-
Add the Amide in portions. Stir 30 mins at 0°C (Formation of N-bromoamide).
-
Rearrangement: Heat rapidly to 70-80°C for 1 hour.
-
Workup: Steam distill the amine directly from the reaction mixture OR extract with Toluene.
-
Salt Formation: Treat organic layer with HCl gas to precipitate the hydrochloride salt (purifies from urea).
-
References
-
Bertus, P., & Szymoniak, J. (2001).[1][5] "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793.[1] Link
-
Kulinkovich, O. G. (2004).[1][6] "The Kulinkovich Reaction."[5][7][8][9] Synlett, 2004(1), 77-77.[1][6] Link[1]
-
Wiedemann, S., et al. (2003).[1][5][10] "Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides." Organic Letters, 5(5), 753-755.[1][5][10] Link[1]
-
Wallis, E. S., & Lane, J. F. (1946).[1] "The Hofmann Reaction."[2][3][4][11][12][13][14] Organic Reactions, 3, 267-306.[1][12] Link[1]
-
European Patent Office. (1989).[1] "Process for the manufacture of cyclopropylamine." EP0205403B1. Link
Sources
- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 9. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates [organic-chemistry.org]
- 10. Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides [organic-chemistry.org]
- 11. pharmdguru.com [pharmdguru.com]
- 12. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 13. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 1-(3-Chlorophenyl)cyclopropanamine under different conditions
Product Identity: 1-(3-Chlorophenyl)cyclopropan-1-amine CAS: 474709-84-7 (Free Base) / 10325-68-5 (HCl Salt derivative context) Chemical Class: 1-Arylcyclopropylamine Primary Application: Building block for monoamine reuptake inhibitors; mechanistic probe for cyclopropane ring strain.
Part 1: Executive Stability Summary
Current Status: CAUTION This compound exhibits conditional instability . While the chlorophenyl group provides electronic stabilization relative to unsubstituted cyclopropanamines, the strained cyclopropane ring creates a high-energy motif susceptible to ring-opening reactions under acidic conditions and oxidative degradation in air.
| Parameter | Stability Rating | Critical Note |
| Atmosphere | Low | Hygroscopic & Air Sensitive. Absorbs CO₂ to form carbamates. |
| Acids (pH < 4) | Critical Risk | Ring Opening. Strong acids catalyze isomerization to allyl amines. |
| Bases (pH > 10) | High | Generally stable as a free base, but oxidation risk increases. |
| Thermal | Moderate | Stable < 40°C. Decomposition accelerates > 80°C. |
| Light | Moderate | Photosensitive. Store in amber vials. |
Part 2: Troubleshooting & FAQs
Category A: Visual & Physical Changes
Q: My white powder has turned into a yellow/brown sticky gum. Is it still usable? A: Likely No . This indicates significant oxidative degradation.
-
Mechanism: Primary amines are prone to oxidation by atmospheric oxygen to form N-oxides and hydroxylamines, which further polymerize to form colored "tars."
-
Cause: Improper sealing or storage at room temperature without inert gas.
-
Solution: Check purity via LC-MS. If purity is <90%, repurification is required. For future storage, flush with Argon and store at -20°C.
Q: The compound gained weight during weighing. What is happening? A: This is Carbamate Formation or Hygroscopicity .
-
Mechanism:
. -
Context: 1-Arylcyclopropanamines are strong nucleophiles. They rapidly capture atmospheric CO₂ to form carbamate salts, which appear as a "wet" solid or crust.
-
Fix: Dissolve in dilute NaOH (to release CO₂) and extract with DCM. Dry over
and convert immediately to the HCl salt for stability.
Category B: Solution & Reaction Stability
Q: I see a new peak in LC-MS with Mass M+18 or M+1. What is this? A: This suggests Acid-Catalyzed Ring Opening followed by hydration.
-
Scenario: You likely exposed the compound to aqueous acid (e.g., 1N HCl) or an acidic mobile phase for too long.
-
Chemistry: The cyclopropane ring opens to form a carbocation (stabilized by the chlorophenyl ring), which is then trapped by water (M+18) or isomerizes to a homoallylic amine.
-
Protocol Adjustment: Switch to a basic mobile phase (Ammonium Bicarbonate, pH 8-9) for LC-MS analysis.
Q: Can I heat this reaction to 100°C? A: Avoid if possible.
-
Risk: Thermal rearrangement. The strain energy of the cyclopropane ring (~27 kcal/mol) makes it susceptible to thermal electrocyclic ring opening, especially if Lewis acids are present.
-
Limit: Keep reaction temperatures below 60°C. If high heat is required, use a microwave reactor for short bursts rather than prolonged reflux.
Part 3: Mechanistic Visualization
The following diagram details the degradation pathways you must avoid.
Caption: Figure 1. Primary degradation vectors.[1] Acidic environments trigger irreversible ring opening, while atmospheric exposure leads to carbamate formation.
Part 4: Validated Handling Protocols
Protocol 1: Safe Storage & Handling
-
Form: Store as the Hydrochloride (HCl) salt whenever possible. The salt lattice stabilizes the amine against oxidation and CO₂ absorption.
-
Conditions: -20°C, under Argon/Nitrogen.
-
Container: Amber glass vial with a Teflon-lined cap. Avoid polyethylene (can be permeable to air over years).
Protocol 2: Conversion to Stable HCl Salt
If you have the unstable free base (oil/gum), convert it immediately:
-
Dissolve 1-(3-chlorophenyl)cyclopropanamine (1 eq) in dry Diethyl Ether or MTBE (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (1.1 eq) with vigorous stirring.
-
Observation: A white precipitate will form immediately.
-
Filter under Nitrogen (Schlenk filtration preferred) to avoid moisture absorption.
-
Dry under high vacuum for 4 hours.
Protocol 3: Stability-Indicating LC-MS Method
Use this method to verify if your batch has degraded.
-
Column: C18 (High pH resistant, e.g., Waters XBridge), 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Why pH 9? Acidic mobile phases (Formic acid) can degrade the compound on-column, leading to false impurity peaks.
Part 5: References
-
Campbell, J. M., et al. (2019).[2] "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences, 108(9), 2895-2904. Link
-
Wong, Y., et al. (2010). "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal. Link
-
Hanzlik, R. P., et al. (1984).[3] "Cyclopropylamines as Mechanism-Based Inactivators of Cytochrome P-450." Journal of Medicinal Chemistry, 27(6), 711–712. (Mechanistic basis for oxidative instability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Chlorophenyl)cyclopropanamine Synthesis
Ticket ID: CHEM-SUP-8821 Subject: Catalyst Selection & Process Optimization for 1-Arylcyclopropanamine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Route Selection
You are attempting to synthesize 1-(3-chlorophenyl)cyclopropanamine . This structure features a strained cyclopropane ring and a primary amine on a gem-disubstituted carbon, further complicated by a halogenated aryl ring sensitive to metal insertion (Mg/Li).
We support two primary catalytic interfaces for this synthesis. Select your route based on your lab's capabilities and scale:
| Feature | Route A: Titanium Catalysis (Kulinkovich-Szymoniak) | Route B: Phase Transfer Catalysis (Dialkylation) |
| Primary Catalyst | Titanium(IV) Isopropoxide [Ti(OiPr)₄] | Tetrabutylammonium Bromide [TBAB] |
| Starting Material | 3-Chlorobenzonitrile | 3-Chlorophenylacetonitrile |
| Step Count | 1 Step (One-pot reductive coupling) | 2 Steps (Alkylation |
| Atom Economy | High (Direct conversion) | Lower (Requires downstream reduction) |
| Key Risk | Moisture sensitivity; Grignard quality. | Exotherm control; Hydrogenation selectivity. |
| Recommendation | Preferred for Discovery/MedChem | Preferred for Kilo-Scale/Process |
Route A: The Titanium Interface (Kulinkovich-Szymoniak)
Best for: Rapid access to the primary amine without intermediate isolation.
This method utilizes the Kulinkovich-Szymoniak reaction , a modification of the classic Kulinkovich cyclopropanation.[1] It couples a nitrile with a Grignard reagent using a Titanium catalyst to form the cyclopropylamine directly.[1][2]
Catalyst Specification
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) [CAS: 546-68-9]
-
Stoichiometry: 1.0 equiv (Standard) or 0.1–0.3 equiv (Catalytic mode, requires slow addition).
-
Lewis Acid Additive: Boron trifluoride diethyl etherate (BF₃·OEt₂) [Required for amine release].
The Mechanism (Visualization)
The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[3][4]
Figure 1: The Kulinkovich-Szymoniak catalytic cycle showing the critical insertion of the nitrile into the titanacyclopropane species.
Protocol: Optimized One-Pot Procedure
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Charge: Add 3-chlorobenzonitrile (1.0 equiv) and Ti(OiPr)₄ (1.0 equiv) in dry Et₂O or THF.
-
Grignard Addition (Critical): Cool to -78°C. Add EtMgBr (2.2 equiv) dropwise over 1 hour.
-
Note: The 3-Cl group is stable to EtMgBr at this temp, but rapid addition causes exotherms that may trigger Mg-insertion into the Ar-Cl bond.
-
-
Warming: Allow to warm to room temperature (RT) over 2 hours. The solution typically turns dark brown/black.
-
Lewis Acid: Add BF₃·OEt₂ (2.0 equiv) dropwise. Stir for 1 hour.
-
Quench: Add 10% NaOH solution carefully. Extract with Et₂O.
Troubleshooting Guide (Route A)
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<30%) | Moisture Ingress | Ti(OiPr)₄ hydrolyzes instantly. Ensure Et₂O is distilled over Na/Benzophenone and glassware is oven-dried. |
| Recovery of Starting Material | Inactive Grignard | EtMgBr degrades over time. Titrate your Grignard reagent using salicylaldehyde phenylhydrazone before use. |
| De-chlorinated Product | Metal Insertion | Reaction temperature spiked during Grignard addition. Keep T < -40°C during addition. |
| Formation of Ketone | Missing Lewis Acid | Without BF₃·OEt₂, the intermediate hydrolyzes to a ketone instead of the amine. Ensure BF₃ is fresh. |
Route B: The Phase Transfer Interface (Dialkylation)
Best for: Robustness, scale-up, and avoiding cryogenic conditions.
This route uses Phase Transfer Catalysis (PTC) to dialkylate 3-chlorophenylacetonitrile with 1,2-dibromoethane. The resulting nitrile is then reduced to the amine.
Catalyst Specification
-
Catalyst: Tetrabutylammonium bromide (TBAB) [CAS: 1643-19-2] or Benzyltriethylammonium chloride (TEBA).
-
Base: 50% NaOH (aq).
-
Solvent: Toluene or neat (if liquid).[3]
The Workflow (Visualization)
Figure 2: Phase Transfer Catalysis workflow. The catalyst (TBAB) facilitates the deprotonation of the benzylic position at the liquid-liquid interface.
Protocol: PTC Dialkylation
-
Charge: Mix 3-chlorophenylacetonitrile (1 equiv), 1,2-dibromoethane (1.5 equiv), and TBAB (0.05 equiv) in Toluene.
-
Initiation: Add 50% NaOH (4 equiv) dropwise while vigorously stirring.
-
Reaction: Heat to 50°C. Monitor by TLC/GC. The color usually changes to deep orange/red.
-
Workup: Dilute with water, separate organic layer.[5]
-
Step 2 (Reduction): The resulting nitrile must be reduced.
-
Warning: Catalytic hydrogenation (H₂/Pd-C) will strip the Chlorine atom. Use LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF at 0°C to preserve the aryl chloride.
-
Troubleshooting Guide (Route B)
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalled | Stirring Rate | PTC is diffusion-controlled. You must create a fine emulsion. Increase stirring speed (>800 RPM). |
| Mono-alkylation only | Stoichiometry | 1,2-dibromoethane is volatile. Use 2.0–3.0 equivalents to ensure intramolecular ring closure occurs. |
| Polymerization | Exotherm | High temps cause polymerization of the alkyl halide. Maintain T < 60°C. |
References & Validation
-
The Kulinkovich-Szymoniak Reaction (Primary Source): Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles.[1][2] Chemical Communications, (18), 1792-1793.
-
Detailed Mechanism & Scope: Bertus, P., & Szymoniak, J. (2003).[2] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[2] The Journal of Organic Chemistry, 68(18), 7133-7136.
-
Review of Titanium-Mediated Cyclopropanation: Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionoid Organometallics in the Synthesis of Cyclopropanes. Chemical Reviews, 100(8), 2789-2834.
-
PTC Alkylation Basics: Fedoryński, M. (2006). Syntheses of gem-Dihalocyclopropanes and their Use in Organic Synthesis. Chemical Reviews, 103(11), 4593-4632. (Context on PTC mechanisms for cyclopropanation).
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
Optimizing reaction conditions for 1-(3-chlorophenyl)cyclopropanamine analogs
Topic: Optimizing reaction conditions for 1-(3-chlorophenyl)cyclopropanamine analogs Content type: Technical Support Center Guide
Introduction
The 1-(3-chlorophenyl)cyclopropanamine scaffold is a critical pharmacophore in neuropsychiatric drug development, serving as a core structure for triple reuptake inhibitors (SNDRIs) and NMDA antagonists. Its synthesis presents unique challenges due to the strain of the cyclopropane ring and the steric hindrance at the quaternary carbon.
This guide prioritizes two synthetic pathways:
-
The Kulinkovich-Szymoniak Reaction: A direct, transition-metal-mediated route ideal for rapid analog generation.
-
The Classical Alkylation-Rearrangement: A robust, scalable route avoiding stoichiometric titanium waste.
Module 1: The Direct Route (Kulinkovich-Szymoniak)
User Query: I am using the Kulinkovich-Szymoniak protocol to convert 3-chlorobenzonitrile to the amine, but my yields are inconsistent (<30%). What is killing the catalyst?
Root Cause Analysis
The reaction relies on the in situ formation of a titanacyclopropane species from EtMgBr and Ti(OiPr)₄. This species is highly sensitive to:
-
Moisture/Oxygen: Immediate quenching of the active titanocene.
-
Grignard Quality: Degraded EtMgBr (high alkoxide content) inhibits the ligand exchange.
-
Stoichiometry: Excess Grignard (>2.5 eq) leads to over-alkylation or tertiary amine byproducts.
Optimized Protocol
-
Substrate: 3-Chlorobenzonitrile
-
Reagents: EtMgBr (3.0 M in Et₂O), Ti(OiPr)₄ (1.1 eq), BF₃·OEt₂ (1.5 eq).
-
Solvent: Anhydrous Et₂O or THF (Et₂O often gives cleaner profiles for this specific substrate).
Step-by-Step Optimization:
-
Catalyst Loading: Use stoichiometric Ti(OiPr)₄ (1.0–1.1 eq) rather than catalytic amounts for aryl nitriles to prevent product inhibition.
-
Addition Sequence:
-
Cool solution of Nitrile and Ti(OiPr)₄ to -78°C.
-
Add EtMgBr slowly (dropwise over 30-60 mins). Rapid addition causes local overheating and polymerization.
-
Warm to Room Temperature (RT) and stir for 1 hour.
-
-
Lewis Acid Activation (Critical):
-
The intermediate is a stable azatitanacyclopropane. It must be activated to release the amine.
-
Add BF₃·OEt₂ (1.5 eq) at 0°C, then stir at RT for 30 mins.
-
Note: Protic quenching alone (water/acid) often results in low yields of the free amine due to complexation.
-
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in Ti(OiPr)₄ | Distill Ti(OiPr)₄ prior to use; store under Argon. |
| No Reaction | EtMgBr degraded | Titrate Grignard reagent immediately before use. |
| Ketone Byproduct | Incomplete rearrangement | Ensure BF₃·OEt₂ is fresh; extend Lewis acid stir time. |
| Tertiary Amine | Excess Grignard | Strictly limit EtMgBr to 2.0–2.2 equivalents. |
Mechanistic Workflow (DOT Visualization)
Caption: The Kulinkovich-Szymoniak pathway requires Lewis acid activation to drive the rearrangement of the stable azatitanacycle intermediate.[1]
Module 2: The Classical Route (Scalable)
User Query: We need to scale up to 50g. The Titanium route is too expensive. We are trying the nitrile alkylation/Hofmann route but the hydrolysis step is failing.
Strategic Insight
The quaternary carbon of 1-arylcyclopropanecarbonitrile is sterically hindered. Standard acidic/basic hydrolysis often stops at the amide or requires conditions that degrade the cyclopropane ring.
Recommended Workflow: The "Peroxide" Hydrolysis
Instead of standard H₂SO₄ hydrolysis, use Radziszewski conditions (H₂O₂/NaOH) to convert the nitrile to the amide under milder conditions, followed by Hofmann rearrangement.
Protocol:
-
Cyclopropanation:
-
3-Chlorophenylacetonitrile + 1,2-dibromoethane + 50% NaOH (aq) + TEBA (Phase Transfer Catalyst).
-
Yield Expectation: >85%.
-
-
Hydrolysis (The Fix):
-
Suspend nitrile in DMSO or EtOH.
-
Add 30% H₂O₂ (excess) and K₂CO₃ (catalytic).
-
Result: Clean conversion to the primary amide without ring opening.
-
-
Hofmann Rearrangement:
-
Amide + NaOCl (Bleach) + NaOH.
-
Safety Note: Control temperature <0°C during NaOCl addition to prevent "runaway" exotherms common with cyclopropyl amides.
-
FAQ: Curtius vs. Hofmann
Q: Should I use Curtius rearrangement (DPPA) instead? A: For the 3-chlorophenyl analog:
-
Use Hofmann if you have cost constraints and good ventilation (NaOCl is cheap).
-
Use Curtius (Diphenylphosphoryl azide) if the 3-Cl group proves sensitive to the strong oxidant in Hofmann (unlikely, but possible). Curtius is generally cleaner but significantly more expensive for >50g scales.
Module 3: Analog Generation (N-Alkylation)
User Query: How do I synthesize the N-methyl and N,N-dimethyl analogs without over-alkylating?
Direct alkylation (MeI) is uncontrolled. Use Reductive Amination .
Protocol: N-Monomethylation
-
Formylation: React free amine with Ethyl Formate (reflux)
N-Formyl intermediate. -
Reduction: Reduce with LiAlH₄ in THF.
-
Why: This guarantees mono-methylation. Direct reductive amination with formaldehyde often leads to dimethylation.
-
Protocol: N,N-Dimethylation (Eschweiler-Clarke)
-
React free amine with 37% Formaldehyde (aq) and Formic Acid .
-
Reflux at 100°C for 12 hours.
Module 4: Purification & Salt Formation
User Query: The free base is an oil and turns brown over time. How do I stabilize it?
Primary cyclopropylamines are prone to oxidation and carbamate formation (absorbing CO₂ from air). You must isolate as a salt.
Salt Formation Protocol (HCl)
-
Dissolve the crude oil in minimal anhydrous diethyl ether .
-
Cool to 0°C.
-
Add 2.0 M HCl in Diethyl Ether dropwise.
-
Do NOT use aqueous HCl: Water makes the salt hygroscopic and hard to filter.
-
-
Filter the white precipitate immediately under Argon.
-
Recrystallization: If the salt is colored, recrystallize from Isopropanol/Et₂O (1:5) .
Data: Stability Profile
| Form | State | Stability (RT) | Storage |
|---|---|---|---|
| Free Base | Pale Yellow Oil | < 1 Week (Oxidizes) | -20°C, Argon |
| HCl Salt | White Solid | > 2 Years | Desiccator |
| Fumarate | White Solid | > 2 Years | Ambient |
References
-
Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793. Link
-
Szymoniak, J., & Bertus, P. (2007).[1] Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346-1356. Link
- Gao, Y., et al. (2004). Synthesis of 1-Arylcyclopropanecarbonitriles.
-
Wiedemann, S., et al. (2003).[1] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1] Organic Letters, 5(5), 753-755.[1] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Hofmann Rearrangement conditions).
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 9. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Structure-Activity Relationship (SAR) Guide: 1-(3-Chlorophenyl)cyclopropanamine Derivatives
Executive Summary
1-(3-Chlorophenyl)cyclopropanamine represents a specialized scaffold in medicinal chemistry, serving as a conformationally restricted analog of β-phenethylamine. Unlike its regioisomer tranylcypromine (a 2-phenylcyclopropanamine and irreversible MAOI), the 1-arylcyclopropanamine class typically exhibits a distinct pharmacological profile, often shifting activity towards monoamine transporter modulation (SNDRI activity) and NMDA receptor antagonism.
This guide analyzes the SAR of the 3-chloro derivative, highlighting how the gem-disubstituted cyclopropane ring and meta-chlorine substitution optimize the molecule for transporter affinity (SERT/DAT) while mitigating the irreversible enzyme inhibition seen in 2-aryl analogs.
Part 1: The Pharmacophore & Structural Logic
The "Gem-Disubstituted" Effect
The defining feature of this molecule is the quaternary carbon at position 1 of the cyclopropane ring.
-
Conformational Locking: The cyclopropane ring rigidly fixes the ethylamine side chain of the parent phenethylamine pharmacophore. This reduces the entropic cost of binding to the orthosteric site of Monoamine Transporters (MATs).
-
Mechanistic Divergence: Unlike 2-arylcyclopropanamines, which allow the amine to align for single-electron transfer (SET) mechanisms required for irreversible MAO inhibition, the 1-aryl geometry sterically hinders this pathway, resulting in reversible or negligible MAO inhibition.
The 3-Chloro Substituent (Meta-Cl)
The addition of a chlorine atom at the meta position of the phenyl ring is a critical optimization step:
-
Electronic Effect: The electron-withdrawing nature of Cl (
) reduces the electron density of the aromatic ring, modulating stacking interactions within the binding pocket. -
Lipophilicity: The Chlorine atom increases
(approx. +0.71), enhancing blood-brain barrier (BBB) permeability and non-covalent hydrophobic interactions in the S1/S2 pockets of SERT and NET. -
Metabolic Blockade: It blocks the reactive metabolic "soft spot" on the phenyl ring, preventing rapid hydroxylation.
Part 2: Comparative SAR Analysis
The following table compares 1-(3-chlorophenyl)cyclopropanamine against its primary structural and functional alternatives.
Table 1: Comparative Pharmacological Profile
| Feature | 1-(3-Cl-Phenyl)cyclopropanamine | 1-Phenylcyclopropanamine (Parent) | Tranylcypromine (2-Aryl Isomer) | Venlafaxine (Functional Analog) |
| Core Structure | 1-Aryl (Gem-disubstituted) | 1-Aryl (Gem-disubstituted) | 2-Aryl (Vicinal-disubstituted) | Open Chain Phenethylamine |
| Primary Target | SERT / DAT / NET (Balanced) | NMDA / Weak MAO | MAO-A / MAO-B (Irreversible) | SERT / NET |
| MAO Inhibition | Low / Reversible | Moderate / Reversible | High / Irreversible | Negligible |
| Lipophilicity (cLogP) | ~2.8 (High CNS penetration) | ~2.1 | ~1.8 | ~2.5 |
| Metabolic Stability | High (Cl blocks metabolism) | Moderate (Ring hydroxylation risk) | Low (Rapid metabolism) | Moderate |
| Key Liability | Potential Psychotomimetic (NMDA) | NMDA Antagonism (PCP-like) | Hypertensive Crisis (Tyramine) | Withdrawal Syndrome |
SAR Decision Pathways
The diagram below illustrates the structural logic guiding the optimization from the parent scaffold to the 3-chloro derivative.
Figure 1: Structural divergence showing how the 1-aryl geometry and 3-Cl substitution steer activity toward transporters and away from irreversible enzyme inhibition.
Part 3: Experimental Protocols
Synthesis: The Kulinkovich-Szymoniak Reaction
The most robust method for synthesizing 1-arylcyclopropanamines is the titanium-mediated cyclopropanation of nitriles. This method avoids the use of unstable diazo compounds.[1]
Objective: Synthesis of 1-(3-chlorophenyl)cyclopropanamine from 3-chlorobenzonitrile.
Reagents:
-
3-Chlorobenzonitrile (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et₂O)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)
-
Solvent: Dry THF/Ether
Step-by-Step Protocol:
-
Titanacycle Formation: In a flame-dried flask under Argon, dissolve 3-chlorobenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in dry THF (30 mL).
-
Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.
-
Warming: Allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour. Mechanism Note: The titanacycle inserts into the nitrile to form a metallo-imine.
-
Lewis Acid Activation: Cool the mixture back to 0°C. Add BF₃·OEt₂ (20 mmol) dropwise. Stir for 30 minutes. This promotes ring closure to the cyclopropylamine.
-
Quench: Quench carefully with 10% aqueous NaOH (20 mL) followed by water.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layers over Na₂SO₄ and concentrate in vacuo.
-
Purification: The free amine is often an oil. Purify via flash chromatography (DCM:MeOH:NH₃ 90:9:1) or convert to the Hydrochloride salt (HCl/Ether) for crystallization.
In Vitro Uptake Inhibition Assay (Protocol Summary)
To validate the transporter affinity claimed in the SAR section.
-
Preparation: Transfect HEK-293 cells with human SERT, NET, or DAT plasmids.
-
Incubation: Plate cells in 96-well plates. Incubate with the test compound (0.1 nM – 10 µM) for 15 minutes at 37°C.
-
Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+) or radiolabeled substrate (
H-5-HT). -
Measurement: Terminate uptake by washing with ice-cold buffer. Measure fluorescence or scintillation counts.
-
Data Analysis: Plot log(concentration) vs. % uptake to determine
.
Part 4: Synthesis Workflow Visualization
Figure 2: The Kulinkovich-Szymoniak synthetic pathway, utilizing a titanium intermediate to generate the strained cyclopropane ring directly from the nitrile.
References
-
Bertus, P., & Szymoniak, J. (2001).[2] New and easy route to primary cyclopropylamines from nitriles.[2] Chemical Communications, (18), 1792–1793. Link
-
Wiedemann, S., et al. (2003).[2] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(5), 753–755. Link
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Context on phenethylamine SAR and rigid analogs). Transform Press. Link
-
Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology, 461(2-3), 99-104. (Reference for 1-arylcyclopropane pharmacophore in SNDRIs). Link
-
Bymaster, F. P., et al. (2003). Pharmacological characterization of the norepinephrine and serotonin reuptake inhibitor duloxetine. Nauyn-Schmiedeberg's Archives of Pharmacology, 368, 276–285. (Methodology for Uptake Assays). Link
Sources
A Researcher's Guide to the Reproducible Synthesis of 1-(3-Chlorophenyl)cyclopropanamine: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides a comprehensive analysis of the synthetic routes to 1-(3-Chlorophenyl)cyclopropanamine, a valuable building block in the development of novel therapeutics. By examining and comparing different synthetic strategies, this document aims to equip researchers with the critical knowledge to ensure consistent and reliable experimental outcomes.
Introduction: The Significance of 1-(3-Chlorophenyl)cyclopropanamine and the Imperative of Reproducibility
1-(3-Chlorophenyl)cyclopropanamine belongs to the class of cyclopropylamines, a structural motif of significant interest in medicinal chemistry. The constrained cyclopropane ring introduces conformational rigidity and can favorably modulate the physicochemical properties of drug candidates, such as metabolic stability and membrane permeability. The 3-chlorophenyl substituent offers a handle for further functionalization and can influence ligand-receptor interactions.
However, the synthesis of substituted cyclopropylamines can be challenging, and variability in experimental procedures can lead to inconsistent yields, impurity profiles, and ultimately, unreliable biological data. This guide will delve into the nuances of the most pertinent synthetic methodologies, providing detailed protocols and highlighting critical parameters that govern reproducibility.
Comparative Analysis of Synthetic Methodologies
The synthesis of 1-arylcyclopropylamines, such as 1-(3-Chlorophenyl)cyclopropanamine, can be approached through several distinct pathways. Here, we compare two prominent methods: the Kulinkovich-Szymoniak reaction and an alternative approach involving a Curtius rearrangement.
Method 1: The Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a powerful tool for the synthesis of primary cyclopropylamines from nitriles.[1] This one-pot reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by a Lewis acid-mediated workup.[1]
Reaction Scheme:
Key Mechanistic Considerations:
The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which, upon treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), rearranges to afford the desired cyclopropylamine.[1] The choice of Grignard reagent and titanium catalyst is crucial for the efficiency of the reaction.[2]
Experimental Protocol: A Self-Validating System
A reproducible protocol for the Kulinkovich-Szymoniak synthesis of 1-(3-Chlorophenyl)cyclopropanamine is detailed below. Each step is designed to ensure consistency and high fidelity.
**dot
/ \ --> / \ --> / C C C C C C \ // \ // \ // C--COOH C--CON3 C--NCO / \ / \ / H H H H H H
(1-(3-Chlorophenyl)cyclopropanecarboxylic acid) -> (Acyl azide) -> (Isocyanate) -> 1-(3-Chlorophenyl)cyclopropanamine
Caption: Workflow for the Curtius Rearrangement Synthesis.
Step-by-Step Methodology:
-
Acyl Azide Formation: To a solution of 1-(3-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq) in an inert solvent such as acetone or tetrahydrofuran (THF), add triethylamine (1.1 eq) and cool to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise and stir for 30 minutes. Then, add a solution of sodium azide (1.5 eq) in water dropwise and stir for an additional 1-2 hours.
-
Curtius Rearrangement: Extract the acyl azide into a suitable solvent like toluene. Dry the organic layer carefully and heat the solution to reflux. The rearrangement to the isocyanate can be monitored by the evolution of nitrogen gas.
-
Isocyanate Hydrolysis: After the rearrangement is complete, cool the solution and add an aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the isocyanate to the amine.
-
Purification: After neutralization, extract the product with an organic solvent. The crude amine should be purified by distillation or crystallization of its salt form (e.g., hydrochloride).
Data Presentation: Comparative Purity Analysis
| Analytical Method | Kulinkovich-Szymoniak Product | Curtius Rearrangement Product | Key Considerations for Reproducibility |
| HPLC Purity | Typically >98% after chromatography. | Can be >99% after crystallization of the salt. | The purification method significantly impacts the final purity. |
| Residual Solvents (GC-MS) | Et₂O, Toluene, Heptane (from chromatography). | Acetone, Toluene, Alcohols (from hydrolysis). | Thorough drying of the final product is essential. |
| Inorganic Impurities | Titanium salts, Magnesium salts. | Sodium salts. | Aqueous washes are critical for removing inorganic byproducts. |
Conclusion: Toward a Standardized and Reproducible Synthesis
The reproducibility of the synthesis of 1-(3-Chlorophenyl)cyclopropanamine is achievable through careful control of reaction parameters and a thorough understanding of the underlying chemical principles. The Kulinkovich-Szymoniak reaction offers a more direct, one-pot approach, while the Curtius rearrangement provides an alternative that may yield a product of higher purity after crystallization.
For researchers, the choice of method will depend on factors such as available starting materials, scale, and desired purity. Regardless of the chosen path, meticulous attention to detail in the experimental execution, including the use of anhydrous solvents, precise temperature control, and appropriate purification techniques, is paramount. This guide provides the necessary framework to establish a robust and reproducible synthesis of this important chemical entity, thereby fostering greater confidence in subsequent biological and pharmacological studies.
References
-
Kulinkovich, O. G.; de Meijere, A. The Kulinkovich Reaction. Chemical Reviews, 2000 , 100 (8), 2789–2834. [Link]
-
Szymoniak, J.; Bertus, P. A New and Easy Route to Primary Cyclopropylamines from Nitriles. Chemical Communications, 2001 , (18), 1792–1793. [Link]
-
Lutz, E. F. The Curtius Reaction. Chemical Reviews, 1961 , 61 (2), 99–149. [Link]
Sources
Personal Protective Equipment (PPE) for Handling 1-(3-Chlorophenyl)cyclopropanamine
[1][2][3]
Executive Summary: The "Potent Compound" Philosophy
As researchers, we often treat catalog reagents as static commodities. However, 1-(3-Chlorophenyl)cyclopropanamine (often supplied as the hydrochloride salt, CAS 1032507-43-1, or free base) presents a dual-hazard profile that demands a "Potent Compound" handling strategy.
It combines the corrosive/irritant nature of strained cyclic amines with the bioactive potential of aryl-cyclopropylamines (a scaffold common in monoamine reuptake inhibitors). Standard "lab coat and latex" protocols are insufficient. This guide implements a Self-Validating Safety System , ensuring that barrier failure is detected before exposure occurs.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is not just a skin irritant; it is a potential lachrymator and respiratory sensitizer.
| Hazard Class (GHS) | Mechanism of Action | Operational Implication |
| Skin Corr.[1][2][3] 1B / Irrit. 2 | Amine functionality attacks lipid bilayers; high pKa leads to chemical burns. | Zero-Tolerance for Skin Contact. Nitrile breakthrough can be silent. |
| Acute Tox.[1][2][3] Oral (Cat 3/4) | Systemic absorption. Structural similarity to CNS-active agents implies potential neurotoxicity. | Ingestion/Inhalation Vector Control. No open-bench weighing. |
| Eye Dam. 1 / Lachrymator | Volatile amine vapors or dust trigger TRPA1 channels (tear response). | Goggles vs. Glasses. Safety glasses allow vapor entry; unvented goggles are required for powders. |
| Aquatic Chronic | Halogenated aromatic ring resists biodegradation. | Zero-Drain Disposal. All waste must be sequestered. |
Critical Insight: The cyclopropane ring introduces ring strain (~27.5 kcal/mol), making the amine more reactive and potentially more permeable to standard glove materials than linear amines.
PPE Tier Selection Matrix
We do not use a "one size fits all" approach. Select your PPE Tier based on the energy and scale of your task.
| Task Category | Description | Required PPE Configuration |
| Tier 1: Storage & Transport | Moving sealed containers; Inventory checks. | Standard: Lab coat (buttoned), Safety Glasses, Single Nitrile Gloves (4 mil). |
| Tier 2: Analytical / Small Scale | Weighing <100mg; preparing dilute stock solutions; HPLC injection. | Enhanced: Wrap-around Goggles, Double Nitrile Gloves (see protocol below), Lab Coat + Chemical Apron if liquid handling. Engineering Control: Fume Hood (Sash <18"). |
| Tier 3: Synthesis / High Exposure | Reactions >1g; Rotovap handling; Spills; Cleaning glassware. | Maximum: Face Shield over Goggles, Double Glove (Laminate/Nitrile) , Tyvek Sleeves or Suit. Respiratory: If outside hood (spill), Full-Face Respirator with ABEK-P3 cartridges. |
Operational Protocols: The Self-Validating System
A. The "Traffic Light" Double-Gloving Protocol
Why this works: Standard nitrile gloves have poor resistance to aromatic amines. By using contrasting colors, you create a visual indicator system for barrier breach.
-
Layer 1 (The Alarm): Don a bright ORANGE or WHITE nitrile glove (4-5 mil).
-
Layer 2 (The Shield): Don a dark BLUE or PURPLE nitrile glove (chemically resistant, 5-6 mil) over the first.
-
Validation: If the outer glove is compromised (tear or permeation swelling), the bright inner color becomes immediately visible.
-
Action: If you see the "Alarm" color, stop immediately, doff, wash hands, and re-glove.
-
B. Respiratory Protection & Engineering Controls[7]
-
Primary Barrier: All handling of the solid or concentrated liquid must occur inside a certified Chemical Fume Hood operating at 80-100 fpm face velocity .
-
Anemometer Check: Verify flow before opening the container. A piece of tissue taped to the sash is a crude but effective continuous visual validator.
-
Static Control: Amine salts are often fluffy and static-prone. Use an anti-static gun or ionizing bar during weighing to prevent "flying powder" which bypasses respiratory controls.
C. Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound safely.
Figure 1: Operational workflow for handling 1-(3-Chlorophenyl)cyclopropanamine, emphasizing engineering controls and decision points.
Emergency Response & Disposal
Spill Response (The "Lachrymator" Protocol)
If a spill occurs outside the fume hood:
-
Evacuate: The lachrymatory nature means visibility will be compromised quickly. Clear the immediate area (15 ft radius).
-
PPE Upgrade: Do not re-enter without a Full-Face Respirator (protects eyes and lungs) with Organic Vapor/Acid Gas cartridges (Yellow/Olive code).
-
Neutralization: Cover the spill with a specialized Amine Neutralizer (e.g., citric acid based) or weak acid to convert the volatile free base into the non-volatile salt form before wiping.
Waste Disposal[2][7]
-
Segregation: Do not mix with strong oxidizers (creates chloramines) or acids (exothermic).
-
Classification: Halogenated Organic Waste .
-
Destruction: Must be incinerated in a facility equipped with a scrubber. The combustion produces HCl (Hydrogen Chloride) and NOx (Nitrogen Oxides).[4]
-
Lab Labeling: Clearly mark waste containers: "Contains Chlorinated Amines - TOXIC/CORROSIVE."
-
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 11666986 (1-(3-Chlorophenyl)cyclopropanamine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. Retrieved from [Link]]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section 8: Exposure controls/personal protection). Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
